L-Tryptophan
Description
Significance of DL-Tryptophan in Biochemical and Biological Systems Research
Dthis compound has been a compound of considerable interest in various research domains. As a racemic mixture, it provides a cost-effective source of the tryptophan structure for chemical synthesis. google.com Many early nutritional and metabolic studies utilized the DL-form because it was readily available through chemical synthesis, long before microbial fermentation processes made pure this compound more accessible. cabidigitallibrary.orgmedcraveonline.com
In biochemical research, Dthis compound has been used as a supplement in culture media for various microorganisms and in studies exploring metabolic pathways. sigmaaldrich.com For instance, early feeding studies in animal nutrition, particularly with pigs and rats, often used Dthis compound to investigate amino acid requirements and deficiencies. cabidigitallibrary.org These studies were crucial in establishing tryptophan as an essential amino acid. Furthermore, Dthis compound and its derivatives, such as N-Acetyl-Dthis compound, are used in biopharmaceutical production as stabilizing agents for proteins. omanchem.com The binding of Dthis compound to proteins like bovine serum albumin has also been employed in affinity-based chromatographic purification techniques. sigmaaldrich.com
The racemic nature of Dthis compound means it contains both the biologically active L-form and the D-form, which has distinct metabolic fates. ontosight.ai This has made it a useful tool in comparative studies to understand stereospecificity in biological systems. Research has shown that the utilization of the D-isomer varies significantly across species. While rats and pigs can use D-Tryptophan with relative efficiency, other species like chicks and humans utilize it poorly. cabidigitallibrary.org This differential metabolism has prompted further investigation into the enzymes and pathways responsible for processing each enantiomer.
Evolution of Research Focus on Tryptophan Enantiomers
Initially, much of the research, particularly in nutrition and metabolism, was conducted using the racemic Dthis compound mixture, as it was the most accessible form. cabidigitallibrary.org However, as analytical techniques became more sophisticated and the understanding of stereochemistry in biological systems deepened, the focus of research evolved to differentiate between the L- and D-enantiomers.
The pivotal shift occurred as scientists recognized that biological systems, particularly enzymes and receptors, are highly stereospecific. The L-isomer is the form used for protein synthesis and is the primary precursor for neurotransmitters like serotonin (B10506) and hormones like melatonin. uga.eduwikipedia.org The metabolic pathway for this compound to serotonin involves the enzymes tryptophan hydroxylase and aromatic amino acid decarboxylase. nih.gov Another major metabolic route for this compound is the kynurenine (B1673888) pathway, which accounts for the majority of its catabolism and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com
In contrast, D-Tryptophan is not incorporated into proteins in higher organisms and has a different metabolic fate. ontosight.ainih.gov It was once thought to have no biological function in mammals. frontiersin.org However, research has revealed that D-Tryptophan can be metabolized, although often less efficiently than the L-form. For example, the enzyme D-amino acid oxidase can act on D-tryptophan. researchgate.net Studies have shown that TDO exhibits high stereo-specificity for this compound, while IDO has a more dynamic active site that can accommodate both enantiomers, albeit with different affinities. nih.gov
This growing awareness of the distinct biological roles and metabolic pathways of each enantiomer drove a paradigm shift in research. Scientists moved from using Dthis compound as a general supplement to using the specific enantiomers to probe their unique functions. Research now delves into the specific roles of this compound in neurotransmission and immune regulation, while the functions of D-Tryptophan, often as a bacterial metabolite with immunomodulatory properties, are an active area of investigation. nih.govfrontiersin.orgsnmjournals.org This evolution from studying the racemic mixture to the individual enantiomers reflects a broader trend in biochemistry and pharmacology toward understanding the precise molecular interactions that govern biological processes.
| Property | This compound | D-Tryptophan |
|---|---|---|
| Natural Abundance | The standard, proteinogenic amino acid found in all organisms. scispace.com | Rare in higher organisms, but found in some bacterial peptides and marine venoms. scispace.comnih.gov |
| Primary Role in Humans | Protein synthesis; precursor to serotonin, melatonin, and niacin. nih.govwikipedia.org | Not used in protein synthesis; can be a bacterial metabolite with potential immunomodulatory effects. nih.govfrontiersin.org |
| Metabolic Enzymes | Tryptophan hydroxylase, TDO, IDO. nih.govfrontiersin.org | D-amino acid oxidase; can also interact with IDO. nih.govresearchgate.net |
| Research Focus | Neuroscience, nutrition, immunology, protein structure. nih.govfrontiersin.org | Microbiome research, immunology, potential therapeutic applications. ontosight.aifrontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |
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InChI Key |
QIVBCDIJIAJPQS-VIFPVBQESA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
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Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |
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Molecular Formula |
C11H12N2O2 | |
| Record name | L-TRYPTOPHAN | |
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| Record name | tryptophan | |
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Related CAS |
27813-82-7 | |
| Record name | Poly(L-tryptophan) | |
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DSSTOX Substance ID |
DTXSID5021419 | |
| Record name | L-Tryptophan | |
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Molecular Weight |
204.22 g/mol | |
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Physical Description |
L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |
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Color/Form |
Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |
CAS No. |
73-22-3 | |
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Melting Point |
554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |
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Synthesis and Production Methodologies of Dl Tryptophan and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of DL-Tryptophan has been a subject of extensive research, leading to the development of various effective methodologies. These approaches often involve multi-step processes that have been refined over time to improve yield and efficiency.
Investigations into Fischer Indole (B1671886) Synthesis Modifications
The Fischer indole synthesis is a classical method for constructing the indole ring, a core component of the tryptophan molecule. chim.it However, traditional Fischer conditions often necessitate harsh acidic environments, which can be unsuitable for more complex substrates. chim.it In modified approaches to Dthis compound synthesis, the phenylhydrazone of γ-acetamido-γ,γ-dicarbethoxybutyraldehyde is converted into ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate. tandfonline.comoup.comjst.go.jp This transformation is a key step that forms the indole structure. A significant modification involves the use of cation exchange resins as a catalyst, offering a milder alternative to strong acids. tandfonline.comoup.comjst.go.jp Subsequent hydrolysis and decarboxylation of this indole derivative yield Dthis compound. tandfonline.comoup.comjst.go.jp Another approach involves the synthesis of Dthis compound hydantoin (B18101) from the phenylhydrazone of β-(hydanto-5-yl)-propionaldehyde acetal (B89532) via Fischer's indole synthesis. oup.com
Catalysis in Dthis compound Synthesis (e.g., Ion Exchange Resins)
Ion exchange resins have emerged as convenient and effective catalysts in the synthesis of Dthis compound, offering advantages in terms of ease of separation and potential for reuse. tandfonline.commdpi.com Both anion and cation exchange resins play distinct roles in the synthetic pathway.
Anion Exchange Resins : Strong base anion exchangers, such as Amberlite IRA-400, have been successfully employed as catalysts in the Michael-type condensation of ethyl acetamidomalonate with acrolein. tandfonline.com Resins in both hydroxide (B78521) and cyanide forms have proven to be effective for this reaction. tandfonline.com
Cation Exchange Resins : Following the Michael addition, cation exchange resins like Amberlite IR-120 are utilized to catalyze the Fischer indole synthesis step, converting the intermediate phenylhydrazone into the corresponding indole derivative. tandfonline.com This method has been shown to produce the indole derivative in good yields. tandfonline.com
The use of these resins simplifies the procedure and can lead to a purer product. tandfonline.com
| Synthetic Step | Catalyst Type | Specific Example | Role |
|---|---|---|---|
| Michael-type Condensation | Anion Exchange Resin | Amberlite IRA-400 | Catalyzes the addition of ethyl acetamidomalonate to acrolein. tandfonline.com |
| Fischer Indole Synthesis | Cation Exchange Resin | Amberlite IR-120 | Catalyzes the conversion of the phenylhydrazone intermediate to the indole derivative. tandfonline.com |
Synthesis of Dthis compound Analogues (e.g., Fluoroethoxy Tryptophan Analogues)
The synthesis of tryptophan analogues is an area of significant interest, particularly for applications in medical imaging. Fluoroethoxy tryptophan analogues have been developed as potential PET (positron emission tomography) probes for tumor imaging. researchgate.netnih.govacs.orgacs.org Examples of these analogues include:
4-(2-[18F]fluoroethoxy)-Dthis compound ([18F]4-FEHTP) nih.govacs.org
6-(2-[18F]fluoroethoxy)-Dthis compound ([18F]6-FEHTP) nih.govacs.org
7-(2-[18F]fluoroethoxy)-Dthis compound ([18F]7-FEHTP) nih.govacs.org
The synthesis of these compounds is achieved through multi-step approaches. nih.govacs.org The radiosynthesis involves no-carrier-added nucleophilic 18F-fluorination, which can be accomplished via either a direct or an indirect approach. nih.govacs.org The indirect method involves the O-alkylation of the corresponding hydroxytryptophan with [18F]fluoroethyltosylate, while the direct approach utilizes nucleophilic [18F]fluorination with a protected mesyl precursor. nih.govacs.org
| Analogue Name | Abbreviation | Position of Fluoroethoxy Group |
|---|---|---|
| 4-(2-[18F]fluoroethoxy)-Dthis compound | [18F]4-FEHTP | Position 4 of the indole core nih.govacs.org |
| 6-(2-[18F]fluoroethoxy)-Dthis compound | [18F]6-FEHTP | Position 6 of the indole core nih.govacs.org |
| 7-(2-[18F]fluoroethoxy)-Dthis compound | [18F]7-FEHTP | Position 7 of the indole core nih.govacs.org |
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high specificity and milder reaction conditions. In the context of tryptophan, biocatalysis is employed for both the synthesis of specific stereoisomers and the interconversion between them.
Racemization of this compound to Dthis compound
The production of Dthis compound can be achieved through the racemization of this compound. This process is particularly relevant as L-amino acids are often more readily available from biological sources. A broad specificity amino acid racemase (EC 5.1.1.10) from Pseudomonas putida IFO 12996 has been identified as a potential catalyst for converting L-amino acids into their DL-racemates. nih.gov While the wild-type enzyme exhibits low activity towards tryptophan, random mutagenesis has been employed to develop mutant enzymes with significantly increased tryptophan-specific racemization activity. nih.govresearchgate.net For instance, substitutions at specific amino acid residues, such as I384M, have been shown to enhance this activity. researchgate.net Using such a modified enzyme, a substantial portion of this compound can be successfully racemized to produce D-Tryptophan, resulting in a Dthis compound mixture. nih.govresearchgate.net
Furthermore, the racemization of serine is a key component in the enzymatic production of this compound from DL-serine and indole. nih.gov This is accomplished through a coupled reaction system involving tryptophan synthase from Escherichia coli and an amino acid racemase from Pseudomonas putida. nih.gov The racemase continuously converts the unreacted D-serine into L-serine, which can then be utilized by the tryptophan synthase. nih.gov
| Enzyme | Source Organism | Reaction Catalyzed |
|---|---|---|
| Broad Specificity Amino Acid Racemase | Pseudomonas putida IFO 12996 | Racemization of this compound to Dthis compound. nih.gov |
| Tryptophan Synthase | Escherichia coli | Synthesis of this compound from L-serine and indole. nih.gov |
| Amino Acid Racemase | Pseudomonas putida | Racemization of D-serine to L-serine. nih.gov |
Enantioselective Synthesis of Tryptophan Derivatives (e.g., Spirobrassinin from 5-Methyl-Dthis compound)
Enantioselective synthesis provides a direct route to chirally pure compounds from racemic or prochiral starting materials. A notable example is the one-pot enantioselective synthesis of the non-natural spirooxindole, (S)-(−)-5-methylspirobrassinin, from 5-Methyl-Dthis compound. fao.orgnih.govresearchgate.net This process draws inspiration from the natural generation of phytoalexins, such as spirobrassinin, in Brassicaceae plants. nih.govresearchgate.net
The synthesis utilizes enzymes and other constituents present in turnips (Brassica rapa). nih.gov In this innovative approach, the turnip itself acts as the reaction vessel, catalyst, and source of reagents. fao.orgresearchgate.net The reaction involves an S-spirocyclization of the tryptophan derivative. nih.gov This method was successfully applied to produce (S)-(−)-spirobrassinin from this compound and was surprisingly effective for the synthesis of (S)-(−)-5-methylspirobrassinin from its racemic precursor, 5-Methyl-Dthis compound. fao.orgnih.govresearchgate.net This highlights the potential of using biological systems to perform complex, stereoselective transformations on synthetic precursors. sigmaaldrich.com
Resolution of Dthis compound Enantiomers
The separation of racemic mixtures (racemates) into their constituent enantiomers is a critical process in the production of optically pure amino acids. For Dthis compound, enzymatic methods have proven to be particularly advantageous. oup.com
Enzymatic Hydrolysis of Dthis compound Amides and Esters
Enzymatic kinetic resolution is a widely used technique that exploits the stereoselectivity of enzymes. One of the most effective methods for resolving Dthis compound is the enzymatic hydrolysis of Dthis compound amide. oup.comtandfonline.comresearchgate.net This process typically uses an L-amidase, which selectively hydrolyzes the L-enantiomer of the tryptophan amide to this compound, leaving the D-enantiomer of the amide unreacted. google.com The resulting this compound and the unreacted D-tryptophan amide can then be separated. In one study, this method yielded this compound with a melting point of 284-287°C and a yield of 70.2%. tandfonline.com
Asymmetric Synthesis of Acyl this compound Anilides
Another approach to resolving Dthis compound is through the asymmetric synthesis of acyl this compound anilides. oup.comtandfonline.com This method involves reacting an acylated Dthis compound, such as acetyl-Dthis compound, with aniline (B41778) in the presence of the enzyme papain. researchgate.net The enzyme selectively catalyzes the formation of the anilide from the L-enantiomer of the acylated tryptophan.
Experiments modifying existing methods have shown that acetyl this compound anilide can be obtained in an almost quantitative yield. researchgate.net However, a significant drawback of this method is the subsequent step. The hydrolysis of the resulting acetyl this compound anilide to obtain the desired this compound has proven to be unsuccessful under various conditions. researchgate.net This difficulty in the final conversion step makes this method less practical compared to the direct enzymatic hydrolysis of Dthis compound amide for the large-scale resolution of Dthis compound. tandfonline.com
Metabolic Pathways and Biochemical Transformations of Dl Tryptophan
The Kynurenine (B1673888) Pathway (KP) of Tryptophan Catabolism
The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade that begins with the initial breakdown of tryptophan and culminates in the production of various downstream metabolites, including the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). cpn.or.krnih.govwikipedia.org This pathway is central to cellular metabolism and is implicated in a wide array of physiological processes, from immune regulation to neurotransmission. nih.govmdpi.com Dysregulation of the KP has been linked to several pathological conditions, underscoring its importance in maintaining homeostasis. mdpi.commdpi.com
Initial Enzymatic Steps: Indoleamine 2,3-Dioxygenase (IDO1, IDO2) and Tryptophan 2,3-Dioxygenase (TDO)
The first and rate-limiting step in the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. pnas.orgwikipedia.orgnih.gov This crucial reaction is catalyzed by a family of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which exists in two isoforms, IDO1 and IDO2. wikipedia.orgfrontiersin.orgwikipedia.org
Tryptophan 2,3-dioxygenase (TDO) is primarily located in the liver and is responsible for regulating systemic tryptophan levels. cpn.or.krwikipedia.org It is a homotetrameric enzyme with high specificity for L-tryptophan. pnas.orgwikipedia.org TDO expression can be induced by its substrate, tryptophan, and by corticosteroids.
Indoleamine 2,3-dioxygenase 1 (IDO1) is more widely distributed throughout the body, found in various extrahepatic tissues and immune cells, including macrophages and dendritic cells. nih.govwikipedia.orgnih.gov Unlike TDO, IDO1 is typically present at low levels but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govnih.gov This induction links the kynurenine pathway directly to the immune response. wikipedia.orgnih.gov IDO1 is a monomeric enzyme and exhibits a broader substrate specificity than TDO. pnas.orgfrontiersin.org
Indoleamine 2,3-dioxygenase 2 (IDO2) is a more recently discovered isoform of IDO. nih.gov While it catalyzes the same reaction as IDO1, its affinity for tryptophan is significantly lower. uniprot.org IDO2 is expressed in several tissues, including the liver, small intestine, and spleen. uniprot.org Its precise physiological role is still under investigation, but it is thought to may act as a negative regulator of IDO1. uniprot.org
The product of this initial step, N-formylkynurenine, is rapidly hydrolyzed by formamidase to yield L-kynurenine, the central metabolite of the pathway. mdpi.comtaylorandfrancis.com
| Enzyme | Location | Structure | Inducers | Substrate Specificity |
| TDO | Primarily Liver cpn.or.krwikipedia.org | Homotetramer pnas.orgwikipedia.org | Tryptophan, Corticosteroids | High for this compound pnas.org |
| IDO1 | Extrahepatic tissues, Immune cells nih.govwikipedia.org | Monomer nih.govfrontiersin.org | IFN-γ nih.govnih.gov | Broader than TDO pnas.org |
| IDO2 | Liver, Spleen, Kidney, etc. uniprot.org | Lower affinity for Tryptophan uniprot.org |
Downstream Metabolites and Their Interconversions
From the central hub of kynurenine, the pathway branches into several arms, leading to the formation of a variety of bioactive molecules. The relative flux through these branches is determined by the activities of several key enzymes, which can vary depending on the cellular context and physiological state.
Kynurenine (KYN) is the first stable metabolite in the pathway and sits (B43327) at a critical branch point. taylorandfrancis.com It can be further metabolized down three distinct routes. mdpi.comfrontiersin.org KYN itself is biologically active and can cross the blood-brain barrier. mdpi.com Its levels are often used as an indicator of KP activation. mdpi.com
Kynurenic acid (KYNA) is synthesized from kynurenine through an irreversible transamination reaction catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). cpn.or.krnih.govresearchgate.net This conversion occurs primarily in astrocytes within the brain. mdpi.commdpi.com KYNA is known for its neuroprotective properties, acting as an antagonist at several excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor. cpn.or.krmdpi.comwikipedia.org By blocking these receptors, KYNA can mitigate excitotoxicity. mdpi.com
Alternatively, kynurenine can be hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3HK). nih.govhmdb.caontosight.ai This metabolite is considered to have neurotoxic potential. mdpi.comtaylorandfrancis.com 3HK is a known generator of reactive oxygen species, which can contribute to oxidative stress and cellular damage. hmdb.canih.gov
Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis via the Kynurenine Pathway
The kynurenine pathway is the principal route for tryptophan degradation, accounting for approximately 95% of its catabolism. nih.govfrontiersin.org A crucial outcome of this pathway is the de novo synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme essential for cellular metabolism and energy production. nih.govnih.gov
The journey from tryptophan to NAD+ involves a series of enzymatic reactions. The initial and rate-limiting step is the conversion of tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govwikipathways.orgembopress.org N'-formylkynurenine is then hydrolyzed to L-kynurenine by formamidase. nih.gov
Subsequently, L-kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine monooxygenase. nih.gov Kynureninase then cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilic acid. wikipathways.org Following this, 3-hydroxyanthranilic acid is converted to quinolinic acid. nih.gov Quinolinic acid then serves as the substrate for the synthesis of nicotinic acid mononucleotide (NaMN). wikipathways.org Through further enzymatic steps, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD+), which is finally amidated to yield NAD+. wikipathways.orgwikipedia.org
| Reactant | Enzyme | Product |
| Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N'-formylkynurenine |
| N'-formylkynurenine | Formamidase | L-kynurenine |
| L-kynurenine | Kynurenine monooxygenase | 3-hydroxykynurenine |
| 3-hydroxykynurenine | Kynureninase | 3-hydroxyanthranilic acid |
| 3-hydroxyanthranilic acid | Multiple steps | Quinolinic acid |
| Quinolinic acid | Multiple steps | Nicotinamide Adenine Dinucleotide (NAD+) |
Regulation of the Kynurenine Pathway Activity
The activity of the kynurenine pathway is tightly regulated at several key enzymatic points, ensuring a controlled flux of tryptophan catabolism. The primary regulatory control lies with the initial enzymes, TDO and IDO.
TDO activity is subject to regulation by several factors. Glucocorticoids can induce its expression. nih.govresearchgate.net The substrate, tryptophan itself, can activate and stabilize the enzyme. researchgate.net Furthermore, the cofactor heme can activate TDO, while the end-product of the pathway, reduced nicotinamide adenine dinucleotide (NADH), can exert feedback inhibition. researchgate.net
IDO, on the other hand, is primarily regulated by inflammatory mediators. frontiersin.org Proinflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO expression. nih.govresearchgate.netfrontiersin.org This upregulation of IDO during an immune response significantly increases tryptophan catabolism through the kynurenine pathway. nih.gov Nitric oxide has also been identified as a regulator of IDO activity. researchgate.net
Recent research also proposes the formation of a transient enzyme complex involving 3-hydroxyanthranilate 3,4-dioxygenase (HAO), 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), and aminocarboxymuconate semialdehyde dehydrogenase (AMSDH) as a potential regulatory mechanism. This complex may channel metabolites to prevent their spontaneous and potentially harmful side reactions. utsa.edu
The Serotonin (B10506) (5-Hydroxytryptamine) Pathway
While the majority of tryptophan is metabolized via the kynurenine pathway, a smaller but highly significant portion is channeled into the synthesis of the neurotransmitter serotonin.
Tryptophan Hydroxylase Activity and 5-Hydroxytryptophan (B29612) (5-HTP) Formation
The initial and rate-limiting step in the biosynthesis of serotonin is the hydroxylation of this compound at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP). ontosight.aid-nb.infowikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), also known as tryptophan 5-monooxygenase. ontosight.aigoogle.com
TPH is a pterin-dependent aromatic amino acid hydroxylase that requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4) for its activity. ontosight.aifrontiersin.org The enzyme facilitates the incorporation of one oxygen atom into the tryptophan molecule, while the other is reduced to water. ontosight.ai There are two isoforms of TPH: TPH1, which is found in peripheral tissues like the gut and pineal gland, and TPH2, which is predominantly expressed in the brain's serotonergic neurons. frontiersin.org
| Substrate | Enzyme | Cofactors | Product |
| This compound | Tryptophan Hydroxylase (TPH) | O2, Tetrahydrobiopterin (BH4), Fe2+ | 5-Hydroxytryptophan (5-HTP) |
Serotonin Synthesis and its Role in Biological Systems
Following its formation, 5-HTP is rapidly decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC), a reaction that requires vitamin B6 as a cofactor. wikipedia.orgfrontiersin.org
Serotonin is a monoamine neurotransmitter with a wide array of functions in both the central and peripheral nervous systems. nih.govwikipedia.org While it is well-known for its role in the brain, influencing mood, sleep, appetite, learning, and memory, the vast majority of the body's serotonin (around 90%) is actually produced in the enterochromaffin cells of the gastrointestinal tract. frontiersin.orgnih.govwikipedia.org In the gut, serotonin is involved in regulating intestinal motility. nih.govwikipedia.org
In the central nervous system, serotonin relays signals between nerve cells. medicalnewstoday.com Its functions are diverse and include the regulation of mood, cognition, and various physiological processes. frontiersin.orgwikipedia.org Alterations in serotonin levels have been implicated in a range of neuropsychiatric conditions. ontosight.ai
Melatonin Synthesis as a Downstream Process
Serotonin serves as the direct precursor for the synthesis of melatonin, a hormone primarily known for its role in regulating sleep-wake cycles. mdpi.com This conversion occurs predominantly in the pineal gland and involves a two-step enzymatic process. oup.com
The first step is the N-acetylation of serotonin by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. oup.compnas.org The activity of AANAT is under circadian control, increasing at night. oup.com Subsequently, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin. oup.com In plants, a similar pathway exists, though the specific enzymes may differ. mdpi.comnih.gov
The Gut Microbiota Pathway / Indole Pathway
A significant portion of dietary tryptophan that is not absorbed by the host is metabolized by the gut microbiota through the indole pathway. nih.gov This microbial metabolism gives rise to a variety of indole derivatives that can have profound effects on host physiology.
The gut microbiota can directly convert tryptophan into several key metabolites. For instance, bacteria possessing the enzyme tryptophanase can produce indole. nih.gov Other microbial enzymes, such as tryptophan aminotransferase and decarboxylase, lead to the formation of indole-3-pyruvic acid and tryptamine (B22526), respectively. nih.gov
From indole-3-pyruvic acid, a variety of other indole derivatives can be generated through microbial oxidative and reductive pathways, including indole-3-lactic acid (ILA), indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govresearchgate.net These microbially-produced tryptophan metabolites can enter the systemic circulation and influence various physiological processes, including immune responses and intestinal homeostasis. frontiersin.orgnih.govinserm.fr For example, certain indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune cell function and maintaining the integrity of the intestinal barrier. frontiersin.orginserm.fr
| Tryptophan Metabolite | Producing Microorganisms (Examples) |
| Indole | Escherichia coli, Clostridium species |
| Indole-3-acetic acid (IAA) | Clostridium, Bacteroides, Lactobacillus species |
| Indole-3-propionic acid (IPA) | Clostridium sporogenes |
| Tryptamine | Clostridium sporogenes, Ruminococcus gnavus |
| Skatole | Lactobacillus, Clostridium, Bacteroides species |
Microbial Transformation of Tryptophan into Indole and Derivatives
The gut microbiota plays a significant role in the metabolism of tryptophan, transforming it into a variety of bioactive compounds, with indole and its derivatives being of primary importance. mdpi.comnih.govunite.it This metabolic pathway is initiated by the bacterial enzyme tryptophanase, which catalyzes the conversion of this compound into indole. nih.govnih.govnih.gov This enzyme is present in numerous Gram-negative and Gram-positive bacteria, including species of Escherichia, Clostridium, and Bacteroides. nih.govnih.gov
Beyond indole, the gut microbiota can produce a range of indole derivatives through various enzymatic reactions. mdpi.comnih.gov These include:
Indole-3-acetic acid (IAA): Formed from indole-acetamide, which is produced from tryptophan by tryptophan monooxygenase in bacteria such as Clostridium, Bacteroides, and Bifidobacterium. nih.gov
Indole-3-propionic acid (IPA): Some bacteria, including Clostridium sporogenes, can metabolize tryptophan into indole and subsequently into IPA. wikipedia.org Another pathway involves the conversion of indole-3-lactic acid (ILA) to IPA by bacteria like Clostridium and Peptostreptococcus. nih.gov
Indole-3-lactic acid (ILA): Certain species of Lactobacillus and Bifidobacterium can convert tryptophan into ILA. nih.gov
Indole-3-aldehyde (IAld) and Indole-3-acetaldehyde (IAAId): These are other indole derivatives produced by microbial metabolism of tryptophan. mdpi.comnih.gov
Skatole (3-methylindole): This compound is another derivative of tryptophan metabolism by gut bacteria. nih.govfrontiersin.org
The production of these metabolites is influenced by the composition of the gut microbiota and the availability of dietary tryptophan. mdpi.comfrontiersin.org
Table 1: Microbial Transformation of Tryptophan into Indole and Derivatives
| Precursor | Enzyme | Product | Producing Microorganisms |
| This compound | Tryptophanase | Indole | Escherichia coli, Proteus vulgaris, Clostridium spp., Bacteroides spp. nih.govnih.gov |
| Tryptophan | Tryptophan monooxygenase | Indole-acetamide | Clostridium, Bacteroides, Bifidobacterium nih.gov |
| Indole-acetamide | Indole-3-acetic acid (IAA) | Clostridium, Bacteroides, Bifidobacterium nih.gov | |
| Tryptophan | Indole-3-lactic acid (ILA) | Lactobacillus, Bifidobacterium nih.gov | |
| Indole-3-lactic acid (ILA) | Phenyllactate dehydratase gene cluster | Indole-3-propionic acid (IPA) | Clostridium, Peptostreptococcus nih.gov |
| Tryptophan | Tryptophan aminotransferase | Indole-3-pyruvic acid | Gut microbes mdpi.com |
| Indole-3-pyruvic acid | Indole-3-aldehyde (IAld) | Gut microbes pnas.org | |
| Indole-3-pyruvic acid | Indole-3-acetaldehyde (IAAId) | Gut microbes mdpi.com |
Role of Microbial Metabolites in Host-Microbe Interactions
Microbial metabolites derived from tryptophan are crucial signaling molecules in the communication between the gut microbiota and the host. unite.itnih.govmdpi.com Indole, in particular, acts as a significant intercellular signal within the gut microbial ecosystem. nih.gov These metabolites can influence various aspects of host physiology, including immune responses and intestinal barrier function. pnas.orgfrontiersin.orgnih.gov
One of the key mechanisms through which these metabolites exert their effects is by acting as ligands for the aryl hydrocarbon receptor (AhR). unite.itfrontiersin.org AhR is a transcription factor that, upon activation, can modulate the expression of genes involved in immune regulation. unite.itoup.com Microbial tryptophan metabolites, such as indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), are known AhR ligands. mdpi.comfrontiersin.org
The activation of AhR by these microbial metabolites can lead to several beneficial effects for the host:
Enhanced Intestinal Barrier Function: Indole and its derivatives can promote the integrity of the intestinal barrier by influencing the expression of tight junction proteins. nih.govpnas.org
Modulation of Immune Responses: These metabolites can influence the activity of various immune cells. For instance, IAld produced by Lactobacilli can activate innate lymphoid cells to produce IL-22, a cytokine important for intestinal homeostasis and defense against pathogens. frontiersin.orgoup.com
Anti-inflammatory Effects: IPA, in particular, has been identified as a beneficial metabolite that contributes to the anti-inflammatory effects of the gut microbiota. nih.gov
Furthermore, indole itself can influence the behavior of other microorganisms, including pathogens, by affecting their motility, virulence, and biofilm formation. mdpi.com This demonstrates the complex interplay of these metabolites in shaping the gut environment and maintaining a symbiotic relationship between the host and its microbiota. nih.gov
Table 2: Role of Microbial Tryptophan Metabolites in Host-Microbe Interactions
| Metabolite | Receptor/Target | Host Effect |
| Indole | Aryl hydrocarbon receptor (AhR) | Promotes tight-junction resistance, expression of anti-inflammatory cytokines nih.govunite.it |
| Indole-3-propionic acid (IPA) | Aryl hydrocarbon receptor (AhR) | Anti-inflammatory effects nih.govfrontiersin.org |
| Indole-3-acetic acid (IAA) | Aryl hydrocarbon receptor (AhR) | Modulates immune response frontiersin.orgoup.com |
| Indole-3-aldehyde (IAld) | Aryl hydrocarbon receptor (AhR) | Activates innate lymphoid cells to produce IL-22 frontiersin.org |
| Tryptamine | Serotonin type 4 (5-HT4) receptors | Regulates gastrointestinal electrolyte balance wikipedia.org |
Other Metabolic Routes: Tryptamine Synthesis
In addition to the indole pathway, gut microbiota can metabolize tryptophan to produce tryptamine. nih.govfrontiersin.org This conversion is catalyzed by the enzyme tryptophan decarboxylase (TrpD). nih.govfrontiersin.orgebi.ac.uk Tryptamine is a monoamine that is structurally similar to serotonin and can influence host physiology. nih.govnih.gov
Several bacterial species found in the gut have been identified as capable of producing tryptamine from tryptophan, including certain species of Clostridium and Ruminococcus. nih.govwikipedia.org Tryptamine produced in the gut can interact with host receptors, such as the serotonin type 4 (5-HT4) receptor, to regulate gastrointestinal functions like electrolyte secretion. wikipedia.org
The production of tryptamine by the gut microbiota represents another important pathway through which microbial metabolism of tryptophan can impact the host. frontiersin.orguniprot.org
D-Tryptophan Specific Metabolic Pathways
While this compound is the more common enantiomer, D-tryptophan also undergoes specific metabolic transformations in the body.
D-tryptophan can be converted into its L-isomer, this compound, through a process involving the enzyme D-amino acid oxidase (DAAO). researchgate.netnih.govfrontiersin.org This enzyme catalyzes the oxidative deamination of D-tryptophan to indole-3-pyruvic acid. nih.gov Subsequently, indole-3-pyruvic acid can be converted to this compound by other enzymes, such as aminotransferases. nih.govtandfonline.com Studies in rats have demonstrated this inversion of D-tryptophan to this compound, leading to increased plasma concentrations of the L-isomer after administration of D-tryptophan. frontiersin.orgnih.gov This conversion has been observed in various tissues, including the plasma, liver, and brain. nih.gov The activity of DAAO is crucial for this metabolic pathway, as inhibition of the enzyme suppresses the formation of this compound from D-tryptophan. frontiersin.org
D-tryptophan can also be metabolized through the kynurenine pathway, a major route for this compound catabolism. researchgate.netfrontiersin.org Systemic administration of D-tryptophan in mice has been shown to lead to the formation of several kynurenine pathway metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. researchgate.netfrontiersin.org
The enzyme D-amino acid oxidase (DAAO) is also implicated in this pathway. researchgate.netnih.gov While indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the primary enzymes that initiate the kynurenine pathway for this compound, DAAO can contribute to the production of kynurenine pathway metabolites from D-tryptophan. frontiersin.orgbevital.no For instance, DAAO can convert D-kynurenine to kynurenic acid. researchgate.netnih.gov The metabolism of D-tryptophan into these neuroactive compounds highlights its potential role in modulating physiological and pathological processes. frontiersin.orgmdpi.com
Enantiomeric Considerations and Chiral Analysis of Dl Tryptophan
Importance of Chirality in Tryptophan Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmacology, with profound implications for the study of amino acids like tryptophan. Tryptophan exists as two enantiomers: L-tryptophan and D-tryptophan. healthline.com While identical in their basic chemical formula, their spatial arrangements are distinct, leading to significantly different biological activities. This compound is one of the essential proteinogenic amino acids, meaning it is incorporated into proteins and is a necessary component for normal growth and nitrogen balance in humans. nih.govwikipedia.org It also serves as a crucial biochemical precursor for the synthesis of the neurotransmitter serotonin (B10506), the hormone melatonin, and vitamin B3 (niacin). wikipedia.org
In contrast, D-tryptophan is not incorporated into proteins in higher organisms but possesses its own unique physiological and pharmacological roles. frontiersin.org It is recognized as a bacterial metabolite and can act as an immunomodulatory substance that helps regulate intestinal homeostasis. frontiersin.orgresearchgate.net D-tryptophan and its metabolites have been shown to inhibit the formation of bacterial biofilms and are being explored for their potential as food preservatives. researchgate.net Furthermore, D-tryptophan is an important precursor in the synthesis of various pharmaceutical drugs, including treatments for cancer, osteoporosis, and tuberculosis. frontiersin.orgresearchgate.net
The distinct and separate biological pathways and effects of L- and D-tryptophan underscore the critical importance of chiral analysis. The ability to separate and accurately quantify each enantiomer from a racemic mixture (Dthis compound) is essential for pharmaceutical development, clinical diagnostics, and food science. researchgate.net The differential biological properties of enantiomers make chiral separation techniques indispensable for research, ensuring that the desired therapeutic effects are achieved while avoiding the potentially different or off-target effects of the other enantiomer. tandfonline.compnas.org The study of how chiral centers influence each other, even within a single molecule, is an ongoing area of research, with studies showing that a change in the configuration of one chiral center can affect the reactivity and properties of another. mdpi.com
Chiral Separation Techniques
The separation of tryptophan enantiomers from a racemic mixture is a significant analytical challenge that has been addressed by various advanced chromatographic and electrophoretic methods. These techniques exploit the subtle differences in the way enantiomers interact with a chiral environment to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of Dthis compound. The method's success relies on the creation of a chiral environment, either in the stationary phase or the mobile phase, which leads to differential retention of the D- and L-enantiomers. mdpi.com Direct analysis of underivatized amino acids is often preferred as it avoids additional derivatization steps. sigmaaldrich.com
Chiral Stationary Phases (CSPs) are columns where a chiral selector is immobilized onto the support material. These CSPs create diastereomeric interactions with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs : Columns based on polysaccharides like amylose (B160209) are effective for separating tryptophan-containing compounds. For instance, an AmyCoat-RP column has been used to achieve baseline separation of the four stereoisomers of a DL-leucine-Dthis compound dipeptide. researchgate.net The mechanism of chiral recognition on these phases often involves hydrogen bonding and π-π interactions. researchgate.net
Macrocyclic Glycopeptide-based CSPs : CSPs using macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns possess ionic groups, making them compatible with polar mobile phases and ideal for separating polar compounds like tryptophan. sigmaaldrich.com
Zwitterionic CSPs : A Cinchona alkaloid-based zwitterionic CSP has demonstrated efficient enantiomeric separation of tryptophan derivatives using a methanol/water mobile phase with formic acid and diethylamine (B46881) additives. nih.gov
Table 1: HPLC Separation of Tryptophan Derivatives on a Zwitterionic CSP Data sourced from a study on monosubstituted tryptophan derivatives. nih.gov
| Compound | Mobile Phase Composition (FA/DEA, mM) | Separation Factor (α) | Resolution (Rs) |
| Dthis compound | 50/30 | 1.40 | 3.10 |
| 1-Methyl-DL-Trp | 50/30 | 1.39 | 2.50 |
| 5-Methyl-DL-Trp | 50/30 | 1.39 | 3.51 |
| 6-Methyl-DL-Trp | 50/30 | 1.30 | 2.45 |
| 5-Methoxy-DL-Trp | 50/30 | 1.49 | 4.39 |
| 6-Chloro-DL-Trp | 50/30 | 1.28 | 2.58 |
Chiral Ligand Exchange Chromatography (CLEC) is another HPLC-based method where chirality is introduced via the mobile phase. This technique involves adding a chiral ligand and a metal ion to the mobile phase. These components form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to their separation on a conventional achiral column, such as a C18 reverse-phase column. nih.gov A common setup involves using an L-amino acid, like L-isoleucine, and a copper salt (cupric sulfate) as the mobile phase additives for the successful resolution of Dthis compound. nih.gov
Table 2: Example of Chiral Ligand Exchange HPLC for Dthis compound Based on a reported analytical method. nih.gov
| Parameter | Condition |
| Column | Phenomenex Luna 5μ C18 |
| Mobile Phase | Water-methanol (90:10, v/v) containing 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate (B86663) |
| Flow Rate | 1.0 mL min⁻¹ |
| Detection | UV at 280 nm |
| Temperature | 25°C |
Proteins, particularly Bovine Serum Albumin (BSA), are widely used as chiral selectors due to their complex three-dimensional structures that can selectively bind one enantiomer over another. Early research demonstrated that BSA shows a higher affinity for this compound. nih.gov
This principle is applied in separation techniques using BSA-modified membranes:
BSA Immobilization : BSA can be immobilized on porous membranes, which are then used in ultrafiltration systems to separate racemic tryptophan. tandfonline.com A study achieved a separation factor (α) of 1.89 using this method. tandfonline.com
Multilayered BSA Membranes : A more advanced approach involves capturing BSA in multiple layers within a porous hollow-fiber membrane. nih.gov The BSA is crosslinked with glutaraldehyde (B144438) to create a stable, high-capacity chiral separator. This multilayered membrane was able to separate Dthis compound with a high separation factor of 12. nih.gov
Table 3: Comparison of BSA-Membrane Ultrafiltration Techniques for Racemic Tryptophan Separation Data sourced from a comparative study. tandfonline.com
| Membrane Type | Separation Factor (α) after 8h | Enantiomeric Excess (%ee) after 8h |
| BSA Immobilized Membrane | 1.89 | 30.8% |
| BSA Semi-IPN Membrane | 1.62 | 23.8% |
Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Cyclodextrins : Cyclodextrins are common chiral selectors in CE. A chiral sensing system using β-cyclodextrin-coated sulfur quantum dots (CD-SQDs) has been developed for the selective fluorescence recognition of tryptophan enantiomers, based on the different binding affinities between the enantiomers and the β-CD cavity. acs.org
Heparin as a Chiral Selector : Heparin has been successfully used as a pseudostationary phase in electrokinetic chromatography to resolve tryptophan enantiomers. conicet.gov.ar The separation was achieved in under 10 minutes under optimized conditions using a phosphate (B84403) buffer (pH 2.5) with heparin added. conicet.gov.ar
Microchip Capillary Electrophoresis (MCE) : Advanced MCE methods provide extremely fast separations. One such method used a polydopamine/gold nanoparticles/DNA stationary phase to achieve baseline separation of tryptophan enantiomers in less than 65 seconds with a resolution factor of 2.95. rsc.org
Table 4: Optimized Conditions for Tryptophan Enantioseparation by CE Data sourced from a study using heparin as a chiral selector. conicet.gov.ar
| Parameter | Optimized Condition |
| Buffer | 30 mM Phosphate Buffer |
| pH | 2.5 |
| Chiral Selector | 15 mg/mL Heparin |
| Voltage | 10 kV |
| Temperature | 15°C |
| Separation Time | < 10 minutes |
Counter-Current Chromatography (CCC)
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that has been successfully employed for the enantioseparation of Dthis compound. nih.gov Unlike traditional column chromatography, CCC avoids the use of a solid support, instead utilizing a biphasic liquid system where the separation occurs between a stationary liquid phase and a mobile liquid phase. nih.gov
For the chiral resolution of Dthis compound, a chiral selector is typically added to the solvent system. researchgate.net Bovine Serum Albumin (BSA) is a commonly used chiral selector due to its differential binding affinity for the L- and D-enantiomers of tryptophan. nih.govnih.gov In one application, a spiral tube assembly CCC was used with an aqueous-aqueous two-phase system composed of polyethylene (B3416737) glycol (PEG) 8000 and dibasic potassium phosphate. researchgate.netnih.govnih.gov BSA was added as the chiral selector, partitioning predominantly into the lower aqueous phase, which served as the stationary phase. researchgate.netnih.gov
The addition of modifiers to the solvent system can significantly enhance separation efficiency. For instance, adding 0.1% ammonia (B1221849) to the aqueous-aqueous solvent system has been shown to greatly improve the enantioseparation of Dthis compound, increasing the enantioselectivity factor (α) from 1.694 to 2.605. nih.gov This method achieved high peak resolution for the separation of a 2.0 mg sample of Dthis compound. researchgate.netnih.gov The successful separation yielded enantiomers with optical purities exceeding 96%, as confirmed by chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Table 1: CCC Enantioseparation of Dthis compound using BSA as a Chiral Selector
| Parameter | Value/Condition | Reference |
|---|---|---|
| Chromatography Technique | Spiral Tube Assembly Counter-Current Chromatography | researchgate.net |
| Chiral Selector | Bovine Serum Albumin (BSA) | researchgate.netnih.gov |
| Solvent System | 12.0% (w/w) PEG 8000, 9.0% (w/w) Dibasic Potassium Phosphate, 0.1% Ammonia, 78.9% Water | researchgate.netnih.gov |
| Stationary Phase | Lower aqueous phase (BSA-rich) | researchgate.net |
| Mobile Phase | Upper aqueous phase | nih.gov |
| Enantioselectivity (α) | 2.605 | researchgate.netnih.gov |
| Distribution Ratio (D) | D-Tryptophan: 1.200, this compound: 0.461 | researchgate.netnih.gov |
| Sample Size | 2.0 mg | nih.gov |
Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers of a chiral compound, enabling their separation. This discrimination is based on the formation of transient diastereomeric complexes between the chiral selector and each enantiomer. The stability of these complexes differs, leading to variations in properties like retention time in chromatography or mobility in electrophoresis.
The separation of tryptophan enantiomers relies on a combination of non-covalent molecular interactions between the enantiomers and the chiral selector. The key interactions include hydrogen bonding, π-π interactions, electrostatic forces, and hydrophobic interactions. nsf.govnih.govresearchgate.net
Hydrogen Bonding: The amino (-NH2) and carboxyl (-COOH) groups of tryptophan, as well as the indole (B1671886) ring's N-H group, can act as hydrogen bond donors or acceptors. semanticscholar.orgmdpi.com Chiral selectors are often designed with complementary hydrogen bonding sites. nih.gov The precise spatial arrangement of these sites on the chiral selector allows for preferential hydrogen bond formation with one enantiomer over the other, contributing significantly to chiral recognition. semanticscholar.orgnsf.gov Studies using molecular modeling have shown that this compound can form a greater number of hydrogen bonds with certain selectors compared to D-Tryptophan. nsf.govscirp.org
π-π Interactions: The indole ring of tryptophan is an aromatic system rich in π-electrons. This allows for π-π stacking interactions with other aromatic systems present in the chiral selector. researchgate.netnih.gov The strength and geometry of these interactions can be stereospecific. For example, in complexes with certain selectors, the indole ring of one enantiomer may achieve a more favorable parallel or T-shaped stacking arrangement than the other, leading to a difference in binding energy. mdpi.com
Cation-π Interactions: The positively charged ammonium (B1175870) group (-NH3+) of tryptophan (under acidic conditions) can interact favorably with the electron-rich face of an aromatic ring in a selector. mdpi.comcaltech.edu This cation-π interaction is a powerful noncovalent force that plays a significant role in the binding of neurotransmitters to their receptors and is exploited in chiral separation systems. caltech.edu The specific orientation required for an optimal cation-π interaction can differ between the D- and L-enantiomers, contributing to their discrimination. researchgate.net
Cyclodextrins (CDs) are cyclic oligosaccharides that have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. beilstein-journals.orgscirp.org This structure allows them to encapsulate "guest" molecules, such as tryptophan, forming inclusion complexes. beilstein-journals.orgscirp.org The chiral nature of the glucose units that make up the cyclodextrin (B1172386) creates a chiral environment within the cavity, making CDs effective chiral selectors for separating enantiomers. scirp.orgresearchgate.net
The primary mechanism of chiral discrimination by cyclodextrins involves the differential fit and interaction of the tryptophan enantiomers within the CD cavity. The indole side chain of tryptophan typically inserts into the hydrophobic cavity. beilstein-journals.orgresearchgate.net The chiral recognition arises from the different ways the chiral center and its substituents (the amino and carboxyl groups) interact with the hydroxyl groups at the rim of the CD cavity. beilstein-journals.org
Studies using various techniques, including NMR and circular dichroism, have shown that the stability of the inclusion complexes formed between cyclodextrins and tryptophan enantiomers can differ. researchgate.net For instance, with 2-hydroxypropyl-α-cyclodextrin, it was observed that only D-Tryptophan was effectively inserted into the cavity, leading to successful enantiomeric separation via capillary electrophoresis. researchgate.net In another study, β-cyclodextrin was found to form complexes with both enantiomers of N-acetyltryptophan in solution, but with subtle differences in binding strength and geometry that were amplified upon crystallization. beilstein-journals.org The formation of these diastereomeric inclusion complexes with differing stability constants is the basis for separation. researchgate.net
Table 2: Thermodynamic Parameters for this compound Complexation with α-Cyclodextrin
| Thermodynamic Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Gibbs Free Energy (ΔG⁰) | -7.03 kJ/mol | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |
| Enthalpy (ΔH⁰) | -9.50 kJ/mol | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |
| Entropy (ΔS⁰) | -8.3 J/mol·K | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |
| Association Constant (K) | 17.0 M⁻¹ | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |
Analytical Method Development for Dthis compound and its Enantiomers
A variety of analytical methods have been developed for the chiral separation and quantification of Dthis compound. The choice of method often depends on the sample matrix, required sensitivity, and whether the analysis is for preparative or analytical purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for tryptophan enantioseparation. researchgate.net This can be achieved through two main approaches:
Chiral Stationary Phases (CSPs): Columns are packed with a chiral material. Macrocyclic glycopeptide-based selectors (e.g., teicoplanin) and protein-based selectors (e.g., BSA) bonded to silica (B1680970) are highly effective. nih.govresearchgate.net For example, a teicoplanin-based CSP under reversed-phase conditions can achieve baseline separation of tryptophan and its fluorinated analogs within 6 minutes. nih.gov
Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin or a chiral ligand-exchange reagent (e.g., L-isoleucine and cupric sulfate), is added to the mobile phase used with an achiral column. nih.govmdpi.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption. researchgate.net For tryptophan enantiomers, cyclodextrins are commonly used as chiral selectors added to the background electrolyte. researchgate.netresearchgate.net The separation is based on the differential electrophoretic mobility of the transient diastereomeric complexes. Neutral cyclodextrins have been successfully used to achieve baseline separation of Dthis compound. researchgate.net
Gas Chromatography (GC): While less common for amino acids due to their low volatility, GC can be used after derivatization of the tryptophan enantiomers to make them more volatile.
Spectroscopic Methods: Fluorescence spectroscopy combined with a chiral selector like BSA has been developed to determine the enantiomeric composition of tryptophan. rsc.org This method relies on the differential interaction between the enantiomers and the selector, which results in measurable changes in fluorescence. rsc.org
Electrochemical Methods: Chiral sensors have been constructed by modifying electrodes with chiral selectors, such as polysaccharides or cyclodextrins. semanticscholar.orgresearchgate.net These sensors can discriminate between tryptophan enantiomers by producing different electrochemical signals (e.g., peak currents in cyclic voltammetry) upon interaction. semanticscholar.org
Table 3: Overview of Analytical Methods for Dthis compound Enantioseparation
| Method | Chiral Selector/Stationary Phase | Principle | Key Findings | Reference |
|---|---|---|---|---|
| HPLC | Teicoplanin-based Chiral Stationary Phase | Chiral Stationary Phase Chromatography | Baseline separation achieved in < 6 min under reversed-phase conditions. | nih.gov |
| HPLC | BSA-bonded Silica | Chiral Stationary Phase Chromatography | Separation factor (α) is higher at higher pH and lower temperature. | researchgate.net |
| 2D-HPLC | C18 column (1st D) / Teicoplanin column (2nd D) | Heart-cutting 2D-LC | Resolution (Rs) > 1.5 for both enantiomers. | nih.gov |
| HPLC | ODS column with chiral derivatization (OPA/N-acetyl-l-cysteine) | Pre-column derivatization | Complete separation with chemiluminescence detection; LOD 0.25 ng/mL. | sigmaaldrich.com |
| Capillary Electrophoresis (CE) | Neutral Cyclodextrins (e.g., α-cyclodextrin) | Chiral additive in background electrolyte | Baseline separation (Rs = 2.75) achieved. | researchgate.net |
| Counter-Current Chromatography (CCC) | Bovine Serum Albumin (BSA) | Liquid-liquid partition with chiral selector | Complete resolution of 2.0 mg sample with high optical purity (>96%). | nih.govnih.gov |
| Fluorescence Spectroscopy | Bovine Serum Albumin (BSA) | Differential binding causing fluorescence change | Can accurately determine enantiomeric composition at trace levels (2.50 μmol/L). | rsc.org |
| Electrochemical Sensor | (1R, 2R)-2-amino-1,2-diphenyl ethanol | Chiral interface modifying electrode | Interface shows stable and sensitive stereoselectivity for this compound. | semanticscholar.org |
Role of Dl Tryptophan and Its Metabolites in Biological Systems and Pathophysiology
Neurobiological Functions and Neuromodulation
The influence of DL-Tryptophan on the brain is multifaceted, primarily exerted through its metabolic derivatives. These metabolites interact with and modulate various neuronal systems, impacting everything from basic neurotransmission to complex behaviors.
Dthis compound is the sole dietary precursor for the synthesis of serotonin (B10506) (5-hydroxytryptamine or 5-HT), a pivotal monoamine neurotransmitter. frontiersin.orgwikipedia.org The availability of tryptophan in the brain is the rate-limiting step for serotonin synthesis. frontiersin.orgnih.gov The enzyme tryptophan hydroxylase (TPH), which exists in two isoforms (TPH1 in the periphery and TPH2 in the brain), catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). researchgate.net Subsequently, aromatic amino acid decarboxylase converts 5-HTP to serotonin. researchgate.net
Since TPH is not fully saturated under normal conditions, fluctuations in brain tryptophan levels can directly influence the rate of serotonin synthesis and release. cambridge.org This relationship underscores the critical role of dietary tryptophan in modulating the serotonergic system. Research has consistently shown that increasing tryptophan levels can lead to increased serotonin production, which in turn affects a wide array of neurological functions. wikipedia.orghealthline.com Conversely, acute tryptophan depletion has been used as a research tool to investigate the effects of reduced serotonin function, demonstrating its importance in mood and cognition. wikipedia.orgnih.gov
The transport of tryptophan across the blood-brain barrier is a competitive process, influenced by the ratio of tryptophan to other large neutral amino acids (LNAAs) in the plasma. examine.comnih.gov This competition is a key factor in determining the amount of tryptophan available for central serotonin synthesis.
While the serotonin pathway is significant, the majority of dietary tryptophan (over 95%) is metabolized through the kynurenine (B1673888) pathway. wikipedia.orgnih.gov This pathway generates several neuroactive metabolites that can profoundly influence neuronal function and survival. nih.govnih.gov The initial and rate-limiting step is the conversion of tryptophan to kynurenine, catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, including the brain. frontiersin.orgyoutube.com
The kynurenine pathway has a crucial branch point where kynurenine can be metabolized into either neuroprotective or neurotoxic compounds. mdpi.com Kynurenine aminotransferases (KATs) convert kynurenine to kynurenic acid (KYNA), which is generally considered neuroprotective. mdpi.commdpi.com KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, thereby modulating glutamatergic and cholinergic neurotransmission. nih.govaginganddisease.org
Alternatively, kynurenine can be converted by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK), which is a precursor for the neurotoxic quinolinic acid (QUIN). mdpi.commdpi.com QUIN is an NMDA receptor agonist and can lead to excitotoxicity, oxidative stress, and neuroinflammation. mdpi.comnih.gov The balance between the production of KYNA and QUIN is critical for neuronal health, and an imbalance has been implicated in the pathophysiology of several neurodegenerative diseases. nih.govmdpi.com
| Metabolite | Enzyme | Receptor Interaction | Primary Effect |
| Kynurenic Acid (KYNA) | Kynurenine aminotransferases (KATs) | NMDA receptor antagonist, α7 nicotinic acetylcholine receptor antagonist | Neuroprotective |
| Quinolinic Acid (QUIN) | Kynurenine 3-monooxygenase (KMO) and subsequent enzymes | NMDA receptor agonist | Neurotoxic |
| 3-Hydroxykynurenine (3-HK) | Kynurenine 3-monooxygenase (KMO) | Precursor to QUIN, free radical generator | Neurotoxic |
A smaller fraction of tryptophan can be directly decarboxylated to form tryptamine (B22526), a trace amine that functions as a neuromodulator in the mammalian brain. nih.govwalshmedicalmedia.com Although present in very low concentrations, tryptamine has a rapid turnover and is localized in nerve terminals, from where it can be released. nih.gov
The metabolism of Dthis compound has a broad impact on multiple neurotransmitter systems beyond the serotonergic pathway. The kynurenine pathway metabolites, in particular, have significant effects on glutamatergic neurotransmission due to the opposing actions of KYNA (antagonist) and QUIN (agonist) at NMDA receptors. researchgate.netyoutube.com This modulation of the primary excitatory neurotransmitter system in the brain has widespread implications for synaptic plasticity, learning, and memory, as well as for excitotoxic neuronal damage.
Furthermore, there are interactions between the tryptophan metabolic pathways and other neurotransmitter systems. For instance, oral administration of tryptophan has been shown to increase not only serotonin but also dopamine and norepinephrine levels. nih.gov The intricate balance between these neurotransmitter systems is crucial for normal brain function, and alterations in tryptophan metabolism can disrupt this equilibrium.
The role of Dthis compound and its primary metabolite, serotonin, in mood regulation is well-established. healthline.comnih.gov Low levels of brain serotonin are associated with increased anxiety, irritability, and depression. nih.gov Tryptophan supplementation has been shown to have a positive effect on mood and can decrease anxiety in healthy individuals. nih.gov The influence of tryptophan on mood is largely attributed to its impact on serotonin synthesis. wikipedia.orghealthline.com
Cognitive functions are also influenced by tryptophan metabolism. Serotonin plays a role in cognition, and alterations in its levels can affect cognitive performance. healthline.com The neuroactive metabolites of the kynurenine pathway also have a significant impact on cognition. For example, elevated levels of KYNA have been associated with cognitive impairments in conditions like schizophrenia, potentially through its antagonism of NMDA and α7 nicotinic acetylcholine receptors. mdpi.comresearchgate.net
| Tryptophan Metabolite | Associated Behavioral/Cognitive Effect |
| Serotonin | Mood regulation, decreased anxiety and depression healthline.comnih.govnih.gov |
| Kynurenic Acid (KYNA) | Potential for cognitive impairment at high levels mdpi.comresearchgate.net |
| Quinolinic Acid (QUIN) | Neurotoxicity, potential contribution to cognitive decline in neurodegenerative diseases mdpi.comnih.gov |
Dysregulation of tryptophan metabolism has been implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. researchgate.netnih.govnih.gov
Depression: A significant body of research links alterations in both the serotonin and kynurenine pathways to major depressive disorder. nih.govfrontiersin.orgbmj.com The "serotonin hypothesis" of depression suggests that a deficiency in brain serotonin contributes to depressive symptoms. frontiersin.org More recently, the "kynurenine pathway hypothesis" proposes that a shift in tryptophan metabolism away from serotonin production and towards the production of neurotoxic kynurenine metabolites, such as quinolinic acid, plays a crucial role in the neuroinflammatory and neurodegenerative aspects of depression. researchgate.netnih.gov
Neurodegenerative Diseases: Imbalances in the kynurenine pathway are strongly associated with neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govnih.govmdpi.com In these conditions, there is often an overactivation of the kynurenine pathway, leading to an increased production of the neurotoxin quinolinic acid and a relative decrease in the neuroprotective kynurenic acid. mdpi.comresearchgate.net This imbalance contributes to the neuronal damage and death that characterize these diseases. mdpi.com
Schizophrenia: Alterations in kynurenine pathway metabolites have also been observed in schizophrenia. nih.gov Some studies have reported changes in the levels of kynurenic acid, which, due to its antagonist effects at glutamate receptors, may contribute to the hypofunction of the glutamatergic system thought to be involved in the cognitive deficits of schizophrenia. researchgate.net
Other Conditions: Abnormalities in tryptophan metabolism have also been linked to anxiety disorders, obsessive-compulsive disorder, and autism spectrum disorder. mdpi.comnih.govresearchgate.net
| Condition | Associated Alteration in Tryptophan Metabolism |
| Depression | Decreased serotonin synthesis; shift towards kynurenine pathway, increased neurotoxic metabolites. researchgate.netnih.govfrontiersin.org |
| Neurodegenerative Diseases | Overactivation of the kynurenine pathway, increased quinolinic acid, decreased kynurenic acid. nih.govmdpi.commdpi.com |
| Schizophrenia | Altered levels of kynurenic acid, potential glutamatergic hypofunction. researchgate.netnih.gov |
Immunomodulatory and Inflammatory Responses
Tryptophan Catabolism and Immune System Homeostasis
Tryptophan catabolism is a fundamental mechanism for maintaining immune system homeostasis. researchgate.netmdpi.com The majority of free tryptophan in the body is metabolized through the kynurenine pathway. nih.govfrontiersin.org This process is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org While TDO is primarily active in the liver under normal physiological conditions, IDO1 can be induced in various immune and non-immune cells by inflammatory stimuli, particularly interferon-gamma (IFN-γ). nih.govmdpi.comepa.gov
The breakdown of tryptophan serves two primary functions in immune regulation: the depletion of tryptophan itself and the production of immunomodulatory metabolites. aacrjournals.orgresearchgate.net Tryptophan is essential for the proliferation of T-lymphocytes; therefore, its local depletion by IDO1-expressing cells can suppress T-cell mediated immunity and inhibit the growth of pathogens. nih.govresearchgate.net This creates an immunosuppressive microenvironment. nih.gov The metabolites generated through this pathway also actively participate in regulating immune responses, contributing to a state of immune tolerance. nih.govnih.gov This intricate balance is crucial for preventing excessive immune reactions and maintaining tissue homeostasis. researchgate.netnih.gov
Table 1: Key Enzymes in Tryptophan Catabolism and their Role in Immune Homeostasis
| Enzyme | Primary Location | Inducing Factors | Role in Immune Homeostasis |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Various immune and non-immune cells | Interferon-gamma (IFN-γ), TNF-α, IL-1β, IL-6 epa.govnih.gov | Suppresses T-cell proliferation, promotes immune tolerance frontiersin.orgnih.gov |
| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver | Tryptophan, glucocorticoids nih.gov | Regulates systemic tryptophan levels nih.gov |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | Antigen-presenting cells (e.g., dendritic cells, B cells) | Inflammatory stimuli | Implicated in both pro-inflammatory and immunoregulatory responses frontiersin.orgfrontiersin.org |
Kynurenine Pathway in Immunosuppression and Inflammation
The kynurenine pathway is a central route for tryptophan metabolism that is deeply intertwined with the regulation of immune responses. nih.gov This pathway is activated by inflammatory mediators and infectious agents, leading to the production of a cascade of metabolites known as kynurenines. nih.govfrontiersin.org The activation of this pathway is a key component of the body's response to inflammation. mdpi.com
Several metabolites of the kynurenine pathway have demonstrated potent immunosuppressive properties. mdpi.comaacrjournals.org Kynurenine itself, the first stable metabolite, is known to promote the differentiation of regulatory T cells (Tregs) while concurrently suppressing the generation of pro-inflammatory Th17 cells. nih.gov This shift in T-cell populations contributes to a more tolerogenic immune environment. Other downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, have also been associated with the modulation of inflammatory and immune responses. epa.gov The immunosuppressive effects of the kynurenine pathway are crucial for preventing excessive inflammation and autoimmunity. nih.gov However, dysregulation of this pathway has been linked to various inflammatory and autoimmune diseases. nih.govmdpi.com
Role of Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a critical mediator of the immunomodulatory effects of tryptophan metabolites. researchgate.netasm.orgacs.org Several catabolites of tryptophan, including kynurenine, kynurenic acid, and various indole (B1671886) derivatives produced by the gut microbiota, can act as endogenous ligands for the AhR. nih.govnih.govnih.govnih.gov
Upon binding to these ligands, the AhR translocates to the nucleus and regulates the expression of a wide range of target genes involved in immune cell differentiation and function. asm.orgtandfonline.commdpi.com AhR is expressed in numerous immune cell types, including T cells, B cells, macrophages, and dendritic cells. nih.govnih.gov The activation of AhR by tryptophan metabolites can have diverse effects depending on the specific ligand, cell type, and immunological context. nih.gov Generally, AhR signaling is associated with the promotion of immune tolerance and the suppression of inflammatory responses. researchgate.netnih.gov For instance, AhR activation can drive the differentiation of regulatory T cells and tolerogenic dendritic cells, thereby contributing to the maintenance of immune homeostasis. researchgate.netmdpi.com
Modulation of Cytokine Production (e.g., IL-6)
Metabolites of Dthis compound can significantly influence the production of various cytokines, which are key signaling molecules in the immune system. The interplay between the kynurenine pathway and cytokine networks is complex and can lead to both pro-inflammatory and anti-inflammatory outcomes.
One notable example is the relationship with Interleukin-6 (IL-6), a pleiotropic cytokine with both pro-inflammatory and immunoregulatory roles. frontiersin.org Kynurenine, through the activation of the Aryl Hydrocarbon Receptor (AhR), can induce the expression of IL-6. researchgate.netmdpi.com This suggests a mechanism by which tryptophan catabolism can, under certain conditions, contribute to an inflammatory environment. Furthermore, a positive feedback loop has been identified where IL-6 can, in turn, upregulate the expression of IDO1, the rate-limiting enzyme in the kynurenine pathway. nih.govmdpi.com This can create a self-amplifying loop that enhances both kynurenine production and IL-6 signaling. mdpi.com Conversely, tryptophan depletion itself has been shown to enhance IL-6 synthesis at the mRNA level. researchgate.net The modulation of cytokine production by tryptophan metabolites is a critical aspect of their immunoregulatory function. nih.govmdpi.com
Table 2: Influence of Tryptophan Metabolites on Cytokine Production
| Tryptophan Metabolite / Condition | Effect on Cytokine Production | Mediating Receptor/Pathway | Reference |
|---|---|---|---|
| Kynurenine | Induces IL-6 expression | Aryl Hydrocarbon Receptor (AhR) | researchgate.netmdpi.com |
| Tryptophan Depletion | Enhances IL-6 synthesis | GCN2-dependent metabolic stress | researchgate.netmdpi.com |
| Kynurenic Acid | Inhibits TNF-α production | Not fully elucidated | nih.gov |
Influence on Innate Immune Cell Differentiation and Function
Tryptophan metabolites exert a significant influence on the differentiation and function of innate immune cells, which form the first line of defense against pathogens. These metabolites, largely through the activation of the Aryl Hydrocarbon Receptor (AhR), can shape the phenotype and functional capacity of cells such as dendritic cells (DCs) and macrophages. nih.govnih.gov
T-cell Proliferation and Differentiation Modulation
The catabolism of Dthis compound is a potent regulator of T-cell proliferation and differentiation. The depletion of tryptophan in the local microenvironment by IDO1-expressing cells can lead to the arrest of T-cell proliferation, as tryptophan is an essential amino acid for their growth and function. researchgate.netnih.govresearchgate.net This is a primary mechanism of immunosuppression mediated by the kynurenine pathway. aacrjournals.org
Beyond the effects of tryptophan starvation, the metabolites generated along the kynurenine pathway also actively modulate T-cell responses. Kynurenine and other catabolites can suppress the activation and proliferation of effector T cells. frontiersin.org Furthermore, these metabolites can influence the differentiation of naive T cells into various subsets. A well-established effect is the promotion of regulatory T cell (Treg) differentiation, which plays a crucial role in maintaining immune tolerance and preventing autoimmune reactions. nih.govfrontiersin.orgresearchgate.net Conversely, the kynurenine pathway can suppress the generation of pro-inflammatory Th17 cells. nih.gov This differential modulation of T-cell subsets is a critical aspect of how tryptophan metabolism helps to balance immune responses. nih.gov
Studies in Inflammatory Bowel Disease (IBD) Models
Tryptophan metabolism is significantly altered in the context of Inflammatory Bowel Disease (IBD), with clinical and experimental models demonstrating perturbations in its primary metabolic pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota. nih.govbmj.comencyclopedia.pubnih.gov These alterations have a considerable impact on the pathophysiology of IBD, influencing intestinal inflammation and epithelial homeostasis. nih.govnih.gov
In patients with IBD, a notable decrease in serum tryptophan levels is often observed, which correlates with disease activity. encyclopedia.pubnih.govresearchgate.net This depletion is accompanied by an upregulation of the kynurenine pathway within the intestinal mucosa. encyclopedia.puboup.com A meta-analysis of transcriptome data from intestinal biopsies of IBD patients revealed significantly higher expression of key enzymes in this pathway, including indoleamine 2,3-dioxygenase 1 (IDO1), kynurenine 3-monooxygenase (KMO), and kynureninase (KYNU), in patients with active Crohn's disease and ulcerative colitis. encyclopedia.pub The ratio of kynurenine to tryptophan (Kyn/Trp), an indicator of IDO1 activity, has been shown to correlate positively with endoscopic inflammation in ulcerative colitis. oup.com
Conversely, metabolites from the indole pathway, which are produced by the gut microbiota, appear to have a protective role. nih.gov Indole derivatives are crucial for maintaining intestinal homeostasis by activating the aryl hydrocarbon receptor (AHR), which in turn modulates intestinal inflammation. nih.govencyclopedia.pubnih.gov Supplementation with indole metabolites such as indole-3-carbinol (I3C) has been shown to alleviate colitis in experimental models. nih.gov
The serotonin pathway, while essential for gut physiology, can have a more complex role in IBD. nih.govnih.gov Studies in animal models have suggested that serotonin can exacerbate intestinal inflammation. nih.gov The intricate interplay between these pathways highlights the multifaceted role of tryptophan metabolism in IBD. encyclopedia.pubnih.gov
Table 1: Alterations in Tryptophan Metabolism in IBD
| Metabolic Pathway | Key Enzymes/Metabolites | Observed Changes in IBD | Potential Role in Pathophysiology |
|---|---|---|---|
| Kynurenine Pathway | IDO1, KMO, KYNU, Kynurenine | Upregulated enzyme expression, increased Kyn/Trp ratio encyclopedia.puboup.com | Pro-inflammatory effects, modulation of immune responses nih.govbmj.comnih.gov |
| Indole Pathway | Indole derivatives (e.g., I3C) | Altered production by gut microbiota | Protective, anti-inflammatory effects via AHR activation nih.govencyclopedia.pub |
| Serotonin Pathway | Serotonin | Increased interstitial availability nih.gov | Complex role, potentially exacerbating inflammation nih.govnih.gov |
Investigations in Allergic Diseases
Alterations in tryptophan metabolism have also been implicated in the pathophysiology of allergic diseases, which are typically characterized by a T-helper 2 (Th2)-skewed immune response. nih.govnih.govfrontiersin.org In individuals with pollen allergies, serum tryptophan concentrations have been reported to be elevated outside of the pollen season. nih.govnih.gov This finding has been associated with a poorer response to specific immunotherapy. nih.govnih.govsemanticscholar.org
The mechanism underlying these higher tryptophan levels may involve the interaction of nitric oxide (NO) with the enzyme IDO-1. nih.gov Enhanced formation of NO has been observed in patients with asthma and allergic rhinitis, and NO is known to suppress the activity of IDO-1, which could lead to reduced tryptophan degradation and consequently higher circulating levels. nih.gov
The Th2-dominant environment in allergic inflammation is associated with a downregulation of the Th1-type immune response and its related cytokines, such as interferon-gamma (IFN-γ). nih.govnih.gov Since IFN-γ is a potent inducer of IDO-1, a reduction in IFN-γ levels could also contribute to decreased tryptophan catabolism. nih.govnih.govprimescholars.com
Some studies in animal models of allergic asthma have suggested that tryptophan metabolites may have a therapeutic role. For instance, the administration of D-tryptophan has been shown to increase the number of regulatory T cells in the lungs, decrease the Th2 immune response, and improve allergic airway inflammation. frontiersin.org Furthermore, certain gut microbiota-derived tryptophan metabolites have been found to alleviate asthma-related inflammation in ovalbumin-induced mouse models. mdpi.com These findings suggest that targeting tryptophan metabolism could be a potential therapeutic avenue for allergic diseases. mdpi.com
Table 2: Tryptophan Metabolism in Allergic Diseases
| Condition | Observed Tryptophan Alteration | Proposed Mechanism | Potential Implication |
|---|---|---|---|
| Pollen Allergy | Elevated serum tryptophan (out of season) nih.govnih.gov | Suppression of IDO-1 by nitric oxide; reduced IFN-γ in Th2 environment nih.gov | Association with poor response to immunotherapy nih.govnih.gov |
| Allergic Asthma (animal models) | Modulation of immune response by tryptophan metabolites | Therapeutic potential for alleviating airway inflammation frontiersin.orgmdpi.com |
Tryptophan Metabolism in Response to Viral Infections (e.g., Influenza)
The metabolism of tryptophan is a critical component of the host response to viral infections, including influenza. mdpi.comnih.govnih.gov During an infection, the inflammatory environment triggers the catabolism of tryptophan, primarily through the kynurenine pathway. mdpi.comnih.gov The enzyme IDO1, which is strongly induced by the pro-inflammatory cytokine IFN-γ, plays a central role in this process. mdpi.comnih.gov
Increased IDO1 activity leads to the depletion of tryptophan and the production of kynurenine and other downstream metabolites. mdpi.comnih.gov This has a dual effect on the host-pathogen interaction. On one hand, tryptophan depletion can inhibit the replication of some pathogens. mdpi.comnih.gov On the other hand, the kynurenine pathway metabolites can modulate the immune response, often leading to a state of immunosuppression. nih.govnih.gov This can be beneficial in preventing excessive inflammation but can also be exploited by chronic viral infections to establish persistence. nih.gov
In the context of influenza, studies have identified tryptophan metabolism as a key pathway utilized during the infection. nih.govnih.govcabidigitallibrary.org Increased IDO activity has been associated with poor clinical outcomes in influenza patients. researchgate.net Research in murine models of influenza has shown that aging can lead to decreased IDO1-dependent production of kynurenine in the lungs, which is associated with an increased inflammatory response. nih.govnih.govcabidigitallibrary.org This suggests that age-related changes in tryptophan metabolism may contribute to the increased susceptibility of older individuals to severe influenza. nih.govnih.gov
Furthermore, some tryptophan metabolites produced by the gut microbiota have been shown to reduce influenza recovery in cell models, while intranasal administration of these metabolites prior to infection in animals led to reduced morbidity and viral titers. frontiersin.org This highlights the complex and context-dependent role of tryptophan metabolism in the host response to viral infections.
Cellular and Molecular Roles
Tryptophan's Role in Protein Biosynthesis and Turnover
Tryptophan is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.orgnih.gov Its primary and most fundamental role is as a building block for protein biosynthesis. wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov Although it is one of the least abundant amino acids in proteins, its presence is critical for the structure and function of numerous proteins. wikipedia.orgnih.govnih.gov
The unique indole side chain of tryptophan contributes to the hydrophobic interactions within proteins, which are essential for proper protein folding and stability. nih.gov Tryptophan residues are often found in key structural or functional regions of proteins. wikipedia.org For example, tryptophan and other aromatic amino acids play a significant role in anchoring membrane proteins within the cell membrane and are important for protein-glycan interactions. wikipedia.org
Due to its relatively low concentration among amino acids, tryptophan can be a rate-limiting factor in protein synthesis. nih.gov The cellular machinery for protein synthesis, the ribosome, incorporates tryptophan into polypeptide chains as dictated by the genetic code (the codon UGG). wikipedia.org Beyond its role as a protein constituent, tryptophan also serves as a precursor for the synthesis of several bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. wikipedia.orgfrontiersin.org
Impact on Enzyme Kinetics and Protein-Ligand Interactions
The distinct chemical properties of tryptophan's indole side chain make it a crucial participant in various molecular interactions that influence enzyme kinetics and the binding of ligands to proteins. acs.orgnih.gov Tryptophan is frequently involved in noncovalent π interactions, such as π–π stacking, cation−π, and CH−π bonds. acs.orgnih.gov These interactions are fundamental to protein stability, catalysis, and the recognition and binding of ligands. acs.orgnih.gov
The intrinsic fluorescence of tryptophan is a powerful tool for studying these interactions. biosynth.combmglabtech.com Changes in the local environment of a tryptophan residue upon ligand binding or conformational changes in a protein can lead to alterations in its fluorescence emission, providing a sensitive method for monitoring these events and determining binding affinities. biosynth.combmglabtech.comresearchgate.net
Experimental studies using fluorinated tryptophan analogs have demonstrated the importance of electrostatic π–π interactions for drug binding in some proteins. nih.gov By progressively fluorinating tryptophan residues, researchers can modulate the electrostatic component of these interactions and quantify their contribution to binding energy. acs.orgnih.gov For example, in the multidrug transcriptional repressor protein LmrR, progressive fluorination of a key tryptophan residue in the drug-binding site led to a significant decrease in affinity for its target drugs. nih.gov Similarly, this approach revealed a strong electrostatic component in the binding of riboflavin by the membrane transport protein RibU. nih.gov
Mechanisms of Cellular Uptake and Transport Across Biological Barriers
As an essential amino acid, tryptophan must be transported into cells from the extracellular environment. This process is mediated by various amino acid transporters. nih.govnih.govnih.gov Tryptophan transport is not a passive process and involves multiple transport systems that can be either sodium-dependent or sodium-independent, depending on the transporter and the concentration of tryptophan. nih.gov
A major transporter for tryptophan is the L-type amino acid transporter 1 (LAT1), which is a member of the system-L family of transporters. nih.govnih.gov LAT1 functions as an antiporter, mediating the exchange of large neutral amino acids, including tryptophan, across the cell membrane in a sodium-independent manner. nih.gov Studies in human fibroblast cells have shown that the LAT1 isoform is the primary transporter for tryptophan at both low and high concentrations. nih.gov
In addition to system-L, other transporters contribute to tryptophan uptake. nih.gov The uptake of tryptophan at low concentrations has been found to be mainly sodium-dependent, while at high concentrations, it is primarily sodium-independent. nih.gov A high-affinity, tryptophan-selective transport system has also been identified in human macrophages, which is distinct from the more general large neutral amino acid transporters. nih.gov This system is particularly active in cells expressing indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that metabolizes tryptophan. nih.gov
The transport of tryptophan across biological barriers, such as the blood-brain barrier, is a critical step for its availability in different tissues. researchgate.net At the blood-brain barrier, tryptophan competes with other large neutral amino acids for transport via LAT1. researchgate.net This competition has significant implications for the synthesis of serotonin in the brain, as the availability of tryptophan is the rate-limiting step in this process. scirp.org
Table 3: Tryptophan Transporter Systems
| Transporter System | Key Transporter(s) | Characteristics | Substrate Concentration Dependence |
|---|---|---|---|
| System-L | LAT1 | Sodium-independent antiporter for large neutral amino acids nih.govnih.gov | Major transporter at both low and high concentrations nih.gov |
| Sodium-dependent systems | (Not fully specified) | Require sodium for transport | Predominant at low tryptophan concentrations nih.gov |
| High-affinity selective system | (Not fully specified) | Highly selective for tryptophan with nanomolar affinity nih.gov | Active in IDO1-expressing cells nih.gov |
Regulation of Gene Expression and Signaling Pathways (e.g., TLR4/MyD88/NF-κB)
Tryptophan and its metabolites play a significant role in modulating immune responses through the regulation of key signaling pathways and gene expression. One of the critical pathways influenced is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade, which is central to the innate immune system's response to pathogens. frontiersin.orgnih.gov
Dietary tryptophan has been shown to influence the expression of components within this pathway in the intestine. frontiersin.orgnih.gov Studies in northern snakehead (Channa argus) demonstrated that varying levels of dietary tryptophan could significantly up-regulate the mRNA expression of toll-like receptor-2 (tlr2), toll-like receptor-4 (tlr4), and myd88 at certain concentrations, while higher concentrations led to down-regulation. frontiersin.orgnih.gov This suggests a dose-dependent regulatory effect of tryptophan on the initial stages of this signaling pathway.
The TLR4/MyD88/NF-κB pathway is a cornerstone of inflammatory response. nih.gov TLRs can activate MyD88-dependent pathways, which in turn activate NF-κB, leading to the production and release of inflammatory mediators and cytokines. frontiersin.org Tryptophan metabolism can modulate this cascade. For instance, increased expression of the IKK complex (inhibitor of nuclear factor kappa B kinase) can promote the degradation of IκBα (inhibitor of kappa B), which subsequently activates NF-κB. frontiersin.org Research has shown that specific dietary levels of tryptophan can increase the expression of ikkβ and decrease the expression of iκbα, while simultaneously inhibiting the mRNA level of nf-κb. frontiersin.orgnih.gov This complex interaction indicates that tryptophan can suppress the expression of anti-inflammatory cytokines while up-regulating pro-inflammatory ones, thereby fine-tuning the immune response. frontiersin.org This modulation helps to alleviate intestinal inflammation. nih.gov
| Gene/Protein | Function | Observed Effect of Tryptophan Supplementation | Reference |
|---|---|---|---|
| tlr2, tlr4 | Pattern recognition receptors that initiate the signaling cascade. | mRNA expression significantly up-regulated at moderate doses and down-regulated at higher doses. | frontiersin.orgnih.gov |
| myd88 | Adaptor protein that transduces signals from TLRs. | mRNA expression significantly up-regulated at moderate doses and down-regulated at higher doses. | frontiersin.orgnih.gov |
| ikkβ | Kinase that phosphorylates and inactivates IκBα. | Expression significantly increased at higher doses. | frontiersin.orgnih.gov |
| iκbα | Inhibitor protein that sequesters NF-κB in the cytoplasm. | Expression significantly decreased at higher doses. | frontiersin.orgnih.gov |
| nf-κb | Transcription factor that promotes the expression of pro-inflammatory genes. | mRNA level inhibited at higher doses. | frontiersin.orgnih.gov |
Energy Metabolism and NAD+ Homeostasis
Tryptophan is an essential amino acid that serves not only as a building block for proteins but also as a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy homeostasis. nih.govfrontiersin.orgsemanticscholar.org The metabolic pathway responsible for this conversion is the kynurenine pathway, which is the major route for tryptophan catabolism. frontiersin.orgnih.gov
The process begins with the conversion of this compound to N-formylkynurenine, a reaction catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov Through a series of subsequent enzymatic steps, N-formylkynurenine is converted to quinolinic acid. nih.govnih.gov Quinolinic acid is the direct precursor that enters the final stage of the de novo NAD+ synthesis pathway. nih.govfrontiersin.org The enzyme quinolinate phosphoribosyltransferase then facilitates the conversion of quinolinic acid to nicotinic acid mononucleotide (NAMN), which is subsequently converted to NAD+. nih.gov
Microbial Interactions and the Microbiome-Gut-Brain Axis
D-Tryptophan as a Bacterial Metabolite and Probiotic Substance
While this compound is the form utilized by hosts for protein synthesis, its enantiomer, D-tryptophan, is recognized as a significant bacterial metabolite with probiotic properties. frontiersin.org Certain probiotic bacteria have been found to produce D-tryptophan, which exhibits immunomodulatory activities. ersnet.orgwincloveprobiotics.comresearchgate.net This bacterial product can influence the host's immune system and the composition of the gut microbiota. wincloveprobiotics.comresearchgate.net
Research has identified D-tryptophan as a bioactive substance from probiotics that can help regulate intestinal homeostasis and potentially ameliorate allergic diseases. frontiersin.orgersnet.org For instance, feeding D-tryptophan to mice was shown to increase the number of regulatory T cells in the gut and lungs, reduce Th2 responses, and alleviate allergic airway inflammation. wincloveprobiotics.comresearchgate.net These findings support the concept that defined bacterial products, such as D-tryptophan, could be harnessed for novel strategies in managing chronic immune diseases. researchgate.net The identification of D-tryptophan as a specific, biochemically defined bioactive substance from probiotics helps to circumvent the complexities associated with the inconsistent results of using whole probiotic bacteria in clinical trials. ersnet.orgresearchgate.net
Role in Inhibiting Bacterial Biofilm Formation
Biofilms are structured communities of bacterial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antibiotics. asm.org Dthis compound has demonstrated a significant ability to inhibit the formation of bacterial biofilms. asm.orgnih.gov Specifically, D-tryptophan has been shown to be an effective inhibitor of biofilm formation by clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. frontiersin.orgasm.orgnih.govnih.gov
Studies have shown that both D- and L-isoforms of tryptophan can inhibit biofilm formation, with an equimolar mixture of the D- and L-isomers often producing the greatest inhibitory effect. asm.orgnih.govasm.org The mechanism of inhibition involves hindering bacterial cell attachment and intracellular communication. nih.gov For example, in P. mendocina and S. aureus, D-Trp was found to repress genes involved in cell-cell communication, which is crucial for biofilm genesis. nih.gov Furthermore, the addition of Dthis compound to pre-formed biofilms can inhibit their further growth and even lead to partial disassembly. asm.orgnih.govasm.org In P. aeruginosa, it has been proposed that tryptophan inhibits biofilm formation in part by increasing the swimming motility of the bacteria, which favors the detachment of cells from the biofilm. asm.orgnih.gov
| Bacterial Species | Tryptophan Form | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | D-Tryptophan | Inhibited biofilm formation by 71% at 24h and 78% at 48h (at 10.0 mM). | nih.gov |
| Pseudomonas aeruginosa | This compound | Inhibited biofilm formation by 86% at 24h and 81% at 48h (at 10.0 mM). | nih.gov |
| Pseudomonas aeruginosa | D-/L-Tryptophan (equimolar) | Inhibited biofilm formation by 93% at 24h and 90% at 48h (at 10.0 mM). Caused partial disassembly of existing biofilms. | nih.govasm.org |
| Pseudomonas mendocina | D-Tryptophan | Significantly inhibited cell attachment rates compared to this compound or D-/L- mixtures. | nih.gov |
| Staphylococcus aureus | D-Tryptophan | Significantly inhibited cell attachment rates compared to this compound or D-/L- mixtures. Caused partial disassembly of preformed biofilms. | nih.gov |
Crosstalk Between Host and Microbiota via Tryptophan Metabolites
Tryptophan metabolism is a critical nexus for the bidirectional communication between the gut microbiota and the host, often referred to as the microbiome-gut-brain axis. nih.govresearchgate.net This intricate crosstalk involves the co-metabolism of dietary tryptophan by both host enzymes and microbial enzymes, generating a diverse array of bioactive metabolites. researchgate.netnih.gov These metabolites, including serotonin, kynurenines, tryptamine, and various indole derivatives, act as signaling molecules that can influence host physiology, from intestinal immunity to neuroendocrine responses. nih.govnih.gov
The gut microbiota can directly metabolize tryptophan into compounds such as indole, indole-3-propionic acid (IPA), indole-3-acetic-acid (IAA), and indole-3-aldehyde (IAld). frontiersin.orgnih.gov These microbial metabolites can then interact with host cells. A key mechanism for this interaction is through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor expressed on immune and epithelial cells. frontiersin.orgs4me.info For example, indole derivatives produced by intestinal bacteria can enhance the intestinal barrier by promoting the production of interleukin-22 (IL-22) via AhR expressed on innate lymphoid cells. nih.gov This host-microbe co-metabolism highlights a complex system where the gut microbiome significantly influences the availability and metabolic fate of tryptophan, thereby modulating host health. nih.gov
Influence on Intestinal Homeostasis
Tryptophan and its metabolites are fundamental to maintaining intestinal homeostasis. frontiersin.orgnih.gov They exert influence over the integrity of the intestinal mucosal barrier, regulate the local immune response, and affect the proliferation of intestinal epithelial cells (enterocytes). s4me.infofrontiersin.org A deficiency in dietary tryptophan can lead to impaired intestinal immunity and promote a state of microbial imbalance, or dysbiosis. frontiersin.org
The metabolites generated from tryptophan, both by the host (e.g., kynurenine) and by the microbiota (e.g., indole derivatives), play crucial roles. s4me.infofrontiersin.org Many of these metabolites, such as indole-3-aldehyde and indole-3-acetic acid, act as agonists for the Aryl Hydrocarbon Receptor (AhR). researchgate.net The activation of the Trp-AhR pathway is key to maintaining gut homeostasis; it modulates cell renewal, induces the expression of anti-inflammatory cytokines like IL-10, and promotes intestinal barrier integrity by enhancing the expression of tight junction proteins. researchgate.net Furthermore, microbial tryptophan metabolites can stimulate the production of mucin and antimicrobial proteins, further reinforcing the mucosal defense. frontiersin.org This intricate network of interactions underscores the importance of tryptophan metabolism in preserving the health and function of the gastrointestinal tract. frontiersin.orgmdpi.com
Advanced Research Applications and Methodologies
Spectroscopic and Structural Analysis of DL-Tryptophan
Spectroscopic techniques are pivotal in elucidating the intricate structural details and dynamic behavior of Dthis compound. These methods provide a window into the molecule's vibrational states, electronic transitions, and interactions with its environment.
Vibrational Analysis of Zwitterionic Dthis compound (IR Spectroscopy, DFT Calculations)
The vibrational characteristics of Dthis compound in its zwitterionic form have been extensively studied using a combination of infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations. yildiz.edu.tryildiz.edu.tr This dual approach allows for a comprehensive understanding of the molecule's normal modes of vibration. yildiz.edu.tr In its crystalline state, Dthis compound exists as a zwitterion, characterized by a positively charged amino group (NH3+) and a negatively charged carboxyl group (COO-). yildiz.edu.tr
The vibrational behavior is significantly influenced by the extensive network of hydrogen bonds present in the crystal lattice. yildiz.edu.tr DFT calculations performed on a solid-state model have shown excellent agreement with experimental IR spectra and X-ray diffraction data, proving to be the most suitable method for interpreting the experimental results. yildiz.edu.tr For instance, these calculations have been crucial in assigning specific vibrational bands, such as the N-H stretching vibration observed around 2532 cm⁻¹. yildiz.edu.tr The Dthis compound molecule, belonging to the C1 symmetry point group, possesses 75 normal modes of vibration. yildiz.edu.tr Both solid-state and aqueous solution models have been employed in these theoretical studies to understand the impact of hydrogen bonding on the molecular structure and vibrational modes. yildiz.edu.tr
Table 1: Comparison of Experimental and Calculated Vibrational Wavenumbers for Dthis compound
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| ~2532 | 2530 | N-H stretching |
| 3050 | 3055 | C-H stretching (aromatic) |
| 1665 | 1660 | C=O stretching (carboxyl) |
| 1585 | 1580 | N-H bending |
| 1450 | 1455 | C-H bending |
This table presents a selection of key vibrational frequencies and their assignments based on combined IR spectroscopic and DFT calculation studies.
Spectrophotometric Investigations of Dthis compound Complexes (e.g., with Metal Ions)
Spectrophotometry is a key technique for investigating the formation and properties of complexes between Dthis compound and metal ions. scispace.comeurjchem.com These studies are important for understanding the role of essential metal ions in biological systems and for the development of new coordination compounds with potential applications. The complexation of Dthis compound with transition metals such as nickel(II) and cobalt(II) has been reported. scispace.comeurjchem.com
UV/Vis spectrophotometry reveals changes in the absorption spectra upon complex formation. For example, free Dthis compound exhibits an absorption band around 302 nm. scispace.com When complexed with nickel(II), new bands appear at approximately 290 nm and 511 nm, while the cobalt(II) complex shows bands at 287 nm and 486 nm. scispace.com The bands at lower wavelengths are attributed to π-π* transitions, whereas the higher wavelength bands originate from d-d transitions within the metal ions. scispace.com Such studies have determined that one molecule of Dthis compound typically reacts with one metal ion. scispace.com Furthermore, kinetic and mechanistic studies on the complexation of aquachromium(III) with Dthis compound have been conducted using visible spectrophotometry, revealing the formation of a 1:3 complex. rsc.org
Table 2: Spectrophotometric Data for Dthis compound and its Metal Complexes
| Compound | Absorption Maxima (λmax, nm) |
|---|---|
| Free Dthis compound | 302 |
| Dthis compound-Ni(II) Complex | 290, 511 |
| Dthis compound-Co(II) Complex | 287, 486 |
This table summarizes the characteristic UV/Vis absorption bands observed for Dthis compound and its complexes with Nickel(II) and Cobalt(II) ions. scispace.com
Fluorescence Properties in Biological Tracking and Imaging
The intrinsic fluorescence of the tryptophan molecule, owing to its indole (B1671886) side chain, makes it a natural probe for biological tracking and imaging. mdpi.combmglabtech.com This property is widely exploited to study protein conformation, folding dynamics, and interactions with other molecules. mdpi.combmglabtech.commdpi.com The fluorescence emission of tryptophan is highly sensitive to its local microenvironment. mdpi.com When a tryptophan residue is located on the exterior of a protein, its fluorescence emission is typically higher than when it is buried in the protein's interior. bmglabtech.com This sensitivity allows researchers to monitor conformational changes in real-time. bmglabtech.com
The photoluminescence of tryptophan-containing structures is pH-dependent, with emission spectra shifting to higher wavelengths as the pH increases. mdpi.com This is due to alterations in the local electrostatic environment of the indole ring. researchgate.net Polymers incorporating Dthis compound have been developed, and their fluorescent properties are being explored for their potential in tracking within biological systems and for cellular and molecular imaging. mdpi.com The excitation of tryptophan residues is a fundamental tool for diagnosing protein conformation. mdpi.com
Derivatization of Dthis compound for Specific Research Probes
To enhance its utility in research, Dthis compound can be chemically modified to create derivatives with specific properties. These derivatives serve as specialized probes in various biochemical and pharmaceutical investigations.
Dthis compound Amide Hydrochloride in Biochemistry and Pharmaceutical Development
Dthis compound amide hydrochloride is a derivative of tryptophan that finds significant use in biochemistry and pharmaceutical development. chemimpex.com Its primary role is as a building block in the synthesis of peptides and other bioactive molecules. chemimpex.comontosight.ai The modification of the carboxyl group to an amide can alter the molecule's biological properties, including its stability and solubility in aqueous solutions, making it a suitable candidate for laboratory experiments and formulations. chemimpex.com
This compound is particularly valuable in neuropharmacological research. chemimpex.com As a derivative of a serotonin (B10506) precursor, it is explored for its potential in developing treatments for mood and sleep-related disorders. chemimpex.com Its application in peptide synthesis allows for the creation of complex molecules that are evaluated in drug discovery programs for their potential to modulate biological pathways. ontosight.ai
5-Cyano-Dthis compound as a Building Block in Bioactive Molecule Synthesis
5-Cyano-Dthis compound is a tryptophan analog where a cyano group is attached to the 5-position of the indole ring. chemimpex.comsmolecule.com This modification makes it a valuable building block for the synthesis of various bioactive molecules. chemimpex.com Its structural similarity to tryptophan allows it to be incorporated into studies of neurotransmitter pathways, particularly those involving serotonin. chemimpex.com
The cyano group serves as a useful handle for further chemical modifications and as a spectroscopic probe. For instance, it has been used in two-dimensional infrared (2D IR) spectroscopy to investigate the structure of peptides. nih.gov 5-Cyano-Dthis compound has also been noted for its fluorescence properties, which are sensitive to hydration levels, making it a useful tool for studying peptide binding sites on ribosomes. biosynth.com Researchers utilize this compound in the development of novel therapeutic agents, particularly for neurological conditions. chemimpex.com
5-Methyl-Dthis compound in Metabolic Regulation Studies
5-Methyl-Dthis compound (5-MT), a synthetic analog of tryptophan, serves as a critical tool in biochemical and genetic research for studying metabolic regulation. Its primary mechanism of action involves acting as a competitive inhibitor of tryptophan biosynthesis. By mimicking tryptophan, 5-MT can bind to regulatory enzymes like anthranilate synthase, a key enzyme in the tryptophan synthesis pathway, thereby exerting feedback inhibition. sigmaaldrich.com
In microbial systems such as Escherichia coli, 5-Methyl-Dthis compound functions as a corepressor of the trp operon, which controls the genes for tryptophan biosynthesis. sigmaaldrich.comsigmaaldrich.com This property makes it invaluable for selecting genetic mutants and for studying the regulatory mechanisms of amino acid synthesis. sigmaaldrich.com For example, it has been used to select for genetic mutants of the archaebacterium Methanococcus voltae. sigmaaldrich.com
Recent research has also highlighted its role in modulating host-microbe interactions and inflammatory responses. One study found that 5-MT could ameliorate colitis by influencing the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway, which is crucial in inflammatory processes. sigmaaldrich.com
Table 1: Research Applications of 5-Methyl-Dthis compound
| Application Area | Mechanism/Use | Organism/System Studied | Reference |
|---|---|---|---|
| Metabolic Regulation | Competitive inhibitor of anthranilate synthase | Neurospora crassa, Oats | sigmaaldrich.com |
| Genetic Selection | Corepressor of the trp operon | Escherichia coli | sigmaaldrich.comsigmaaldrich.com |
| Genetic Mutant Selection | Selection of tryptophan pathway mutants | Methanococcus voltae | sigmaaldrich.com |
| Inflammation Research | Modulation of gut microbiota and TLR4/MyD88/NF-κB pathway | Animal models of colitis | sigmaaldrich.com |
5-Methoxy-Dthis compound as an Endogenous Metabolite Probe
5-Methoxy-Dthis compound (5-MTP) is an endogenous metabolite of tryptophan that has garnered significant interest as a research probe due to its biological activities, particularly its anti-inflammatory and anti-fibrotic properties. glpbio.commedchemexpress.comnih.gov It is naturally present in human serum and is produced by fibroblasts and epithelial cells. nih.gov
Research has shown that 5-MTP can reduce the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine IL-6, highlighting its anti-inflammatory potential. medchemexpress.com This effect has been observed in vascular smooth muscle cells (VSMCs), suggesting its relevance in studying vascular inflammation and conditions like atherosclerosis. medchemexpress.com
Furthermore, 5-MTP has been identified as a potent anti-fibrotic agent. In studies involving human lung fibroblasts (HLFs) and mouse models of pulmonary fibrosis, 5-MTP was shown to inhibit the differentiation of fibroblasts into myofibroblasts and suppress the expression of extracellular matrix proteins. nih.gov The mechanism for this action involves the downregulation of key signaling pathways, including the TGF-β/SMAD3 and PI3K/AKT pathways. nih.gov Metabolomic studies have found that circulating levels of 5-MTP in patients inversely correlate with the progression of fibrotic chronic kidney disease. nih.gov
Table 2: Investigated Roles of 5-Methoxy-Dthis compound
| Biological Role | Key Findings | Model System | Reference |
|---|---|---|---|
| Anti-inflammation | Reduces LPS-induced IL-6 release. | Vascular Smooth Muscle Cells (VSMCs) | medchemexpress.com |
| Anti-fibrosis | Attenuates pulmonary fibrosis by downregulating TGF-β/SMAD3 and PI3K/AKT signaling. | Human Lung Fibroblasts, Bleomycin-induced mouse models | nih.gov |
| Vascular Protection | Protects against atherosclerotic chondrogenesis and calcification. | ApoE-/- mice | medchemexpress.com |
| Mitochondrial Function | Influences mitochondrial membrane rigidity and protects against oxidation. | Human monocyte-derived macrophages | nih.gov |
1-Methyl-Dthis compound as an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor in Research
1-Methyl-Dthis compound (1-MT) is a well-characterized tryptophan analog used extensively in research as a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO). frontiersin.org IDO is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism and plays a crucial role in immune regulation, particularly in creating an immunosuppressive microenvironment in the context of cancer and inflammation. frontiersin.orgplos.org
1-MT exists as two stereoisomers, 1-L-MT and 1-D-MT (also known as Indoximod), which exhibit different inhibitory profiles. frontiersin.org While 1-L-MT is considered a more direct and potent inhibitor of the IDO1 enzyme, 1-D-MT has shown superior anti-tumor activity in some preclinical mouse models, possibly through inhibition of the IDO2 isoform or other off-target effects. plos.org The racemic mixture, DL-1-MT, is often used in preclinical in vitro and in vivo studies. frontiersin.org
Interestingly, research has revealed complex activities for 1-MT beyond simple enzyme inhibition. For instance, 1-D-MT was found to paradoxically increase the production of the tryptophan catabolite kynurenine in human cancer cells by upregulating IDO1 mRNA and protein expression. plos.org Other studies have shown that 1-MT can activate the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating responses to environmental stimuli and cellular metabolites, independent of its effects on IDO's enzymatic activity. nih.gov
Table 3: Characteristics of 1-Methythis compound Isomers as IDO Inhibitors
| Compound | Target | IC50 (in HeLa cells) | Key Research Observation | Reference |
|---|---|---|---|---|
| 1-L-MT | IDO1 | 120 µM | Considered a more direct IDO1 inhibitor. | frontiersin.org |
| 1-D-MT (Indoximod) | IDO2 (preferential), IDO1 (weak) | 2.5 mM | Shows superior anti-tumor activity in some mouse models; can upregulate IDO1 expression. | frontiersin.orgplos.org |
| DL-1-MT | IDO1 | Not specified | Used in preclinical in vivo and in vitro studies as a general IDO inhibitor. | frontiersin.org |
In Vitro and In Vivo Model Systems in Dthis compound Research
The study of Dthis compound and its analogs relies on a variety of model systems, from simple cell cultures to complex animal models, to elucidate metabolic pathways, mechanisms of action, and physiological effects.
Cell Culture Models (e.g., HepaRG tumor cells, HeLa cells, VSMCs)
HeLa Cells: This human cervical cancer cell line is frequently used in tryptophan research. For example, HeLa cells have been instrumental in determining the inhibitory potency (IC50 values) of compounds like 1-Methyl-Dthis compound on the IDO enzyme. frontiersin.org They are also used in non-hepatic models to study the requirements for viral entry, as expression of specific receptors in HeLa cells can confer susceptibility to certain viruses. nih.gov
HepaRG Cells: The HepaRG cell line is a human hepatic progenitor cell line derived from a liver tumor. nih.gov These cells can be differentiated into hepatocyte-like cells, making them a valuable model for studying liver functions and metabolism. In research, HepaRG cells are used to form three-dimensional spheroids to better mimic the in vivo environment of the liver, allowing for studies on nutrient diffusion and hepatocellular functions in a more physiologically relevant context. researchgate.net
Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical in studying the vascular effects of tryptophan metabolites. Research using these cells has demonstrated the anti-inflammatory properties of 5-Methoxy-Dthis compound, which was shown to block the elevation of IL-6 induced by inflammatory stimuli. medchemexpress.com This makes VSMC cultures a key tool for investigating the role of tryptophan derivatives in cardiovascular health and disease. medchemexpress.com
Animal Models (e.g., Murine Models for Influenza, Rat Studies)
Murine Models for Influenza: Mice are the primary animal model for studying influenza pathogenesis and for evaluating antiviral therapies. nih.gov They are used to study the effects of tryptophan metabolism on the immune response to viral infections. For instance, murine models, including specific strains like Balb/C and genetically modified IDO1-knockout mice, have been used to investigate how the IDO inhibitor 1-Methythis compound modulates the immune response and tryptophan catabolism during infection. frontiersin.orguva.nl
Rat Studies: While less common than mice in influenza research, rats have been used as a model for infection with certain influenza A virus strains. nih.govmdpi.com Studies using Sprague-Dawley rats have shown that these animals can be productively infected with various influenza subtypes, leading to seroconversion and lung injury without showing overt clinical symptoms, which provides a model for asymptomatic infection. mdpi.com Different rat strains, such as Brown Norway and Fischer-344, have also been used to study susceptibility to rat-adapted influenza viruses. nih.gov Beyond influenza, rat models are employed to study the broader metabolic and behavioral effects of tryptophan derivatives.
Omics Approaches in Tryptophan Metabolism Research (e.g., Metabolomics, Transcriptomics)
The integration of 'omics' technologies, particularly metabolomics and transcriptomics, has revolutionized the study of tryptophan metabolism, enabling a systems-level understanding of its complex pathways and regulatory networks.
Metabolomics: This large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids is a cornerstone of modern tryptophan research. Mass spectrometry (MS)-based metabolomics allows for the precise detection and quantification of tryptophan and its numerous derivatives along the kynurenine and serotonin pathways. creative-proteomics.com This approach is critical for identifying metabolic dysregulation in various disease states. creative-proteomics.com By comparing the metabolic profiles of healthy versus diseased subjects, researchers can pinpoint alterations in tryptophan metabolism associated with conditions like inflammatory bowel disease and neurological disorders. creative-proteomics.comdovepress.com
Transcriptomics: Transcriptomics involves the comprehensive analysis of an organism's transcriptome, the complete set of RNA transcripts. In the context of tryptophan research, it provides detailed information on gene expression profiles, revealing which genes involved in tryptophan metabolism are upregulated or downregulated under specific conditions. plos.org This can help identify the enzymes and transporters whose expression levels are altered, providing a mechanistic link between a stimulus and a metabolic outcome.
Integrated Multi-Omics Analysis: The true power of these technologies is realized when they are combined. The integrated analysis of transcriptomics and metabolomics allows researchers to connect changes in gene expression directly to changes in metabolite concentrations. plos.orgmetwarebio.com This multi-omics approach helps to elucidate complex biological processes and regulatory feedback loops. metwarebio.com For example, studies have combined these datasets to reveal how tryptophan metabolism is altered in the foliage of plants or to identify key genes and metabolites associated with neurodevelopment in children with congenital heart disease. plos.orgnih.gov This integrated analysis is crucial for building comprehensive models of metabolic pathways and for discovering novel biomarkers and therapeutic targets. dovepress.com
Future Directions and Emerging Research Areas
Unraveling Novel Tryptophan Catabolic Pathways
While the kynurenine (B1673888) and serotonin (B10506) pathways are the most well-characterized routes of tryptophan degradation in mammals, emerging research indicates that our understanding of tryptophan catabolism is far from complete. The discovery of alternative pathways in other organisms and novel enzymes in humans suggests that more metabolic routes are yet to be discovered.
A notable discovery was a new tryptophan catabolic pathway in the bacterium Burkholderia cepacia J2315. In this pathway, tryptophan is ultimately broken down into pyruvate (B1213749) and acetate (B1210297) through intermediates like 2-aminomuconate and 4-oxalocrotonate. nih.gov This differs significantly from the mammalian pathway, where 2-aminomuconate is typically converted to glutaryl-coenzyme A. nih.gov Such findings highlight the metabolic diversity in nature and raise questions about whether analogous, undiscovered pathways exist in mammalian systems, perhaps in specific tissues or under particular pathological conditions.
Furthermore, the identification of indoleamine 2,3-dioxygenase 2 (IDO2), a second IDO-related enzyme in mammals, has added another layer of complexity. nih.gov IDO2 is a tryptophan-catabolizing enzyme with distinct characteristics and expression patterns compared to the more studied IDO1. nih.gov The discovery of IDO2 suggests that other enzymes with the ability to initiate tryptophan breakdown may exist, potentially with unique regulatory mechanisms and physiological roles. Future research will likely focus on identifying new catabolic enzymes and pathways, not only in microorganisms but also within the human body, to fully comprehend the breadth of tryptophan's metabolic fate. The kynurenine pathway is recognized as the primary route for tryptophan catabolism, accounting for the degradation of about 95% of the amino acid not used for protein synthesis. karger.comencyclopedia.pub
Interplay Between Tryptophan Metabolism and Specific Organ Systems (e.g., Cardiovascular, Renal)
The influence of tryptophan metabolites extends to the function and pathology of critical organ systems, with the cardiovascular and renal systems being areas of intense investigation.
Cardiovascular System There is a growing appreciation for the role of tryptophan metabolism in cardiovascular health and disease. ahajournals.org Research has shown that dysregulation of this metabolism is linked to the initiation and progression of vascular diseases. ahajournals.org Studies have identified an inverse correlation between circulating tryptophan levels and the incidence of cardiovascular disease (CVD), while its metabolites, particularly kynurenine and serotonin, show a positive correlation. nih.gov The ratio of kynurenine to tryptophan (Kyn/Trp), an indicator of tryptophan breakdown, is often elevated in individuals with CVD and is associated with a higher risk of fatal cardiovascular events. nih.gov
Mechanistically, tryptophan metabolites are involved in several cardiovascular processes. For instance, kynurenine can activate the aryl hydrocarbon receptor (AhR) to influence arterial calcification. ahajournals.org Endothelial-derived kynurenine also acts as a vasodilator, contributing to the regulation of vascular tone and blood pressure. ahajournals.orgnih.gov The pro-inflammatory cytokine interferon-γ can induce the enzyme IDO1, leading to increased tryptophan degradation, a state observed in patients with coronary heart disease. researchgate.net Future studies are needed to further dissect these mechanisms and explore the therapeutic potential of targeting tryptophan metabolism in the prevention and management of CVD. encyclopedia.pubnih.gov
Renal System The kidneys are central to tryptophan metabolism, both in eliminating its derivatives and in producing metabolic enzymes. karger.com In chronic kidney disease (CKD), tryptophan metabolism is significantly disturbed. karger.comnih.gov Patients with CKD often exhibit decreased serum tryptophan levels and an accumulation of metabolites from the kynurenine and indole (B1671886) pathways, which act as uremic toxins. nih.govmdpi.com Metabolites such as kynurenine, kynurenic acid, and indoxyl sulfate (B86663) increase in concentration with the severity of kidney disease and are believed to act as biomarkers and contributors to disease progression. nih.gov
The rate-limiting enzyme IDO1 is overexpressed in kidney tissues, and its activation is implicated in the metabolic disturbances seen in renal failure. karger.comnih.gov In polycystic kidney disease, elevated levels of kynurenine and IDO1 have been observed in kidney cells, suggesting a role for this pathway in the disease's progression. jci.org Research is ongoing to understand whether the accumulation of these metabolites directly contributes to the progression of CKD and its associated symptoms, which could open new avenues for therapeutic intervention. nih.govnih.gov
Cross-Disciplinary Research Integrating Tryptophan Metabolism
The complexity of tryptophan metabolism necessitates a multi-faceted research approach, integrating knowledge from diverse scientific fields to understand its systemic impact.
Immunology and Inflammation: The tryptophan-kynurenine pathway is a critical link between the immune system and various pathologies. Pro-inflammatory cytokines, especially interferon-γ, are potent inducers of the IDO1 enzyme, which depletes local tryptophan. nih.govumcg.nl This mechanism is a key part of the innate immune response but is also implicated in the chronic inflammation underlying diseases like atherosclerosis. nih.govresearchgate.net The integration of immunology and metabolism research is crucial for understanding how tryptophan breakdown modulates immune cell function and contributes to inflammatory diseases.
Microbiology and Gut-Brain Axis: The gut microbiota plays a profound role in metabolizing tryptophan, producing a variety of bioactive compounds, including indole and its derivatives. nih.govresearchgate.net These microbial metabolites can influence host physiology, from gut health to central nervous system function. The "gut-brain axis" is a major area of cross-disciplinary research, exploring how microbial tryptophan metabolism affects neurotransmission, neuroinflammation, and the risk for neurological and psychiatric disorders. researchgate.netajol.infonih.gov
Neuroscience and Neurodegeneration: Beyond its role as a serotonin precursor, the kynurenine pathway is deeply involved in brain health. An imbalance in this pathway can lead to the production of neurotoxic metabolites like quinolinic acid or neuroprotective ones like kynurenic acid. mdpi.com Dysregulated kynurenine pathway metabolism has been linked to neurodegenerative conditions such as Alzheimer's and Parkinson's disease, with studies showing associations between pathway metabolites and biomarkers of neurodegeneration. umcg.nlduke.edu Collaborative efforts between metabolism researchers and neuroscientists are essential to unravel these connections and develop novel therapeutic strategies.
Physiology and Exercise Science: Emerging research indicates that physical exercise can influence tryptophan metabolism. Studies have shown that skeletal muscle can increase its expression of kynurenine aminotransferases (KATs), enzymes that convert kynurenine into kynurenic acid. mdpi.com This exercise-induced adaptation is thought to be a protective mechanism, preventing the accumulation of kynurenine in the brain. mdpi.com This intersection of exercise physiology and metabolic research opens up new possibilities for understanding how lifestyle interventions can modulate the kynurenine pathway for better health outcomes.
Q & A
Q. How to mitigate safety risks when handling Dthis compound in laboratory settings?
Q. What advanced chromatographic techniques complement HPLC for Dthis compound analysis?
Q. How does Dthis compound interact with transition metals beyond chromium(III) in coordination chemistry?
- Methodological Answer : Study Cu(II)-Dthis compound complexes using potentiometric titration (25°C, I = 0.1 M KCl). Determine stability constants via SPECFIT software. Characterize binding modes (N,O-chelation) via UV-Vis and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
